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  • Product: cis-3-Amino-N-methylcyclohexanecarboxamide
  • CAS: 2165815-37-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-3-Amino-N-methylcyclohexanecarboxamide

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Molecular characterization, conformational causality, and self-validating synthetic workflows. Executive Summary: Esc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Focus: Molecular characterization, conformational causality, and self-validating synthetic workflows.

Executive Summary: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the transition from planar, sp²-rich aromatic scaffolds to sp³-rich aliphatic ring systems is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance metabolic stability. As a Senior Application Scientist, I frequently deploy cis-3-Amino-N-methylcyclohexanecarboxamide as a highly versatile bifunctional building block.

By locking a primary amine and an N-methylamide onto a cyclohexane ring in a cis-configuration, this scaffold pre-organizes its functional groups into a predictable 3D geometry (typically di-equatorial). This specific vector projection is invaluable for designing kinase hinge binders, peptidomimetics, and GPCR ligands where precise spatial arrangement of hydrogen-bond donors and acceptors dictates target affinity.

Quantitative Physicochemical Profile

The fundamental properties of the scaffold dictate its behavior in both synthetic workflows and biological systems. The molecular formula C₈H₁₆N₂O yields a low molecular weight of 156.23 g/mol , making it an ideal fragment-sized building block that leaves ample room for lead optimization without violating Lipinski’s Rule of Five[1].

Table 1: Fundamental Chemical Data
PropertyValue
Chemical Name cis-3-Amino-N-methylcyclohexanecarboxamide
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Monoisotopic Mass 156.126 Da
CAS Registry Number (Free Base) 1016703-86-8[1]
CAS Registry Number (HCl Salt) 1461707-40-3[2]
SMILES String CNC(=O)C1CCCC(N)C1
Primary Functional Groups Primary aliphatic amine, Secondary amide

Mechanistic Utility & Conformational Causality

The cis-Stereochemical Advantage

The choice between cis and trans isomers of 1,3-disubstituted cyclohexanes is not arbitrary; it is rooted in thermodynamic causality. In the cis-1,3-isomer, both the amino group and the carboxamide group can simultaneously occupy the less sterically hindered equatorial positions on the chair conformation.

  • Causality in Binding: This di-equatorial presentation projects the two functional groups at an approximate 109.5° angle relative to the ring center, creating a rigid, V-shaped pharmacophore. The primary amine acts as a potent nucleophile for synthetic coupling and a hydrogen-bond donor in biological pockets, while the N-methylamide serves as a dual H-bond donor/acceptor.

  • Metabolic Stability: Unlike linear alkyl diamines (e.g., ethylenediamine derivatives), which suffer from high conformational entropy and rapid oxidative deamination by monoamine oxidases (MAOs), the steric shielding provided by the cyclohexane ring significantly dampens metabolic clearance.

Systems-Level Synthetic Workflow: Amide Coupling

To integrate this building block into a larger Active Pharmaceutical Ingredient (API), the most reliable vector is the primary amine. Below is a self-validating, step-by-step protocol for coupling cis-3-Amino-N-methylcyclohexanecarboxamide (using its stable hydrochloride salt[2]) with a generic carboxylic acid.

Causality Behind Reagent Selection
  • Coupling Reagent (HATU): The cis-cyclohexane ring introduces moderate steric bulk around the amine. HATU is selected over standard EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, accelerating the amidation rate and overcoming the steric hindrance.

  • Base (DIPEA): Diisopropylethylamine is sterically hindered, preventing it from acting as a competing nucleophile. It efficiently neutralizes the hydrochloride salt of the scaffold (CAS: 1461707-40-3)[2] to liberate the free primary amine in situ.

  • Solvent (DMF): Ensures complete dissolution of both the polar hydrochloride salt and the lipophilic coupling reagents.

Protocol: Self-Validating Amide Coupling Workflow

Step 1: Activation (Pre-reaction)

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

  • Validation Check 1: Stir for 15 minutes. The solution will typically turn pale yellow, indicating the successful formation of the HOAt active ester.

Step 2: Nucleophilic Addition 4. Add 1.1 equivalents of cis-3-Amino-N-methylcyclohexanecarboxamide hydrochloride (CAS: 1461707-40-3)[2] to the activated mixture. 5. Stir at room temperature for 2–4 hours. 6. Validation Check 2 (In-Process Control): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and inject into an LC-MS. The reaction is complete when the mass of the starting acid is consumed and the expected product mass [M+H]+ is observed.

Step 3: Workup & Isolation 7. Quench the reaction by diluting with ethyl acetate (10 volumes) and washing sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities) and 1M HCl (to remove unreacted amine scaffold). 8. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Validation Check 3 (Final QA): Perform ¹H-NMR (in DMSO-d₆). Confirm product formation by identifying the N-methyl doublet at ~2.6 ppm and the newly formed amide N-H proton at ~8.0 ppm.

Visualizing the Functionalization Logic

The following diagram illustrates the strategic pathways for utilizing the scaffold in drug discovery, demonstrating how its bifunctional nature leads to distinct therapeutic applications.

G Core cis-3-Amino-N-methylcyclohexanecarboxamide (Scaffold) AmineReact Primary Amine (-NH2) Functionalization Core->AmineReact AmideReact N-methylamide Hydrogen Bonding Core->AmideReact Coupling Amide Coupling (HATU/DIPEA) AmineReact->Coupling RedAmination Reductive Amination (NaBH(OAc)3) AmineReact->RedAmination Kinase Kinase Inhibitor (Hinge Binding) AmideReact->Kinase Coupling->Kinase GPCR GPCR Ligand (Receptor Pocket) RedAmination->GPCR

Functionalization pathways of cis-3-Amino-N-methylcyclohexanecarboxamide in drug discovery.

References

Sources

Exploratory

Conformational Analysis of 1,3-Disubstituted Cyclohexane Amides: A Technical Guide for Drug Development

Executive Summary The cyclohexane scaffold is a cornerstone in medicinal chemistry, frequently employed to lock molecular conformations, improve metabolic stability, and precisely direct pharmacophores toward receptor bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexane scaffold is a cornerstone in medicinal chemistry, frequently employed to lock molecular conformations, improve metabolic stability, and precisely direct pharmacophores toward receptor binding pockets. When functionalized with an amide group—a motif ubiquitous in pharmaceuticals due to its hydrogen-bonding capacity and planar geometry—the 3D spatial arrangement of the molecule becomes highly sensitive to substitution patterns.

This whitepaper provides an in-depth mechanistic analysis of 1,3-disubstituted cyclohexane amides. By synthesizing thermodynamic principles (A-values) with advanced Nuclear Magnetic Resonance (NMR) methodologies, this guide establishes a self-validating framework for researchers to accurately determine and manipulate the conformational equilibria of these critical structural motifs.

Mechanistic Foundations of Cyclohexane Amides

The Role of the Amide Group and A-Values

The cyclohexane ring predominantly adopts a chair conformation to minimize torsional strain. The conformational preference of a single substituent is quantified by its A-value , which represents the Gibbs free energy difference ( ΔG∘ ) between the equatorial and axial conformations[1].

The amide group (e.g., -NHAc, -CONH2) possesses an A-value typically ranging from 1.2 to 1.5 kcal/mol . This indicates a moderate-to-strong thermodynamic preference for the equatorial position to avoid steric clashes with axial protons. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation, introducing planar constraints that must be accounted for during 3D modeling.

Stereochemical Dichotomy: Cis vs. Trans 1,3-Disubstitution

The relative stereochemistry at the 1 and 3 positions fundamentally dictates the conformational landscape:

  • Cis-1,3-Disubstituted Cyclohexanes: Conventionally, the cis-1,3-isomer heavily favors the diequatorial (e,e) conformation. The alternative diaxial (a,a) conformation is heavily penalized by severe 1,3-diaxial steric repulsion, rendering it thermodynamically inaccessible under standard conditions[2].

  • Trans-1,3-Disubstituted Cyclohexanes: The trans-1,3-isomer is geometrically constrained to adopt either an axial-equatorial (a,e) or an equatorial-axial (e,a) conformation. The dominant conformer is dictated by the relative A-values of the two substituents; the bulkier group will sequester the equatorial position to minimize overall system energy.

The Intramolecular Hydrogen Bond (IAHB) Override

A critical exception to the cis-1,3 diequatorial preference occurs when the two substituents possess complementary hydrogen bond donor/acceptor properties (e.g., an amide and a hydroxyl group). In non-polar solvents (like CDCl3​ or CCl4​ ), the enthalpic gain from forming an Intramolecular Hydrogen Bond (IAHB) can completely override the 1,3-diaxial steric penalty, stabilizing the otherwise disfavored (a,a) conformer[3]. This phenomenon is highly solvent-dependent; switching to a polar, hydrogen-bond-competing solvent (like DMSO−d6​ ) disrupts the IAHB, reverting the equilibrium back to the (e,e) state[3].

Conformational_Logic Start 1,3-Disubstituted Cyclohexane Amide Cis Cis Isomer Start->Cis Trans Trans Isomer Start->Trans Cis_ee Diequatorial (e,e) Highly Favored Cis->Cis_ee Default Cis_aa Diaxial (a,a) Disfavored (Steric Strain) Cis->Cis_aa 1,3-Diaxial Repulsion Cis_Hbond Diaxial (a,a) Favored IF Intramolecular H-Bond Cis->Cis_Hbond Non-Polar Solvent Trans_ae Axial-Equatorial (a,e) Trans->Trans_ae Trans_ea Equatorial-Axial (e,a) Trans->Trans_ea Trans_Eq Equilibrium Dictated by ΔA-values (ΔG°) Trans_ae->Trans_Eq Trans_ea->Trans_Eq

Figure 1: Logical decision tree for determining the dominant conformation of 1,3-disubstituted cyclohexanes.

Quantitative Data: Conformational Parameters

To accurately predict the equilibrium of trans-1,3 systems or the baseline steric strain in cis-1,3 systems, researchers rely on established A-values and diagnostic NMR coupling constants.

Table 1: Representative A-Values for Cyclohexane Substituents[1]
SubstituentA-Value (kcal/mol)Conformational Impact
-NHAc / -CONH2 ~1.2 - 1.5Moderate equatorial preference; planar constraints.
-CH3 (Methyl) 1.70 - 1.75Strong equatorial preference.
-OH (Hydroxyl) 0.87 - 1.00Weak equatorial preference; capable of IAHB.
-Br (Bromine) 0.38 - 0.48Very weak preference due to long C-Br bond length.
-C(CH3)3 (t-Butyl) ~4.9"Conformational lock"; exclusively equatorial.
Table 2: Diagnostic NMR Coupling Constants ( 3JHH​ )

The Karplus equation correlates the vicinal coupling constant ( 3JHH​ ) with the dihedral angle between adjacent protons. This is the primary tool for determining the exact conformer population in solution[2].

Proton RelationshipDihedral Angle (approx.)Expected 3JHH​ (Hz)Structural Indication
Axial - Axial ( Hax​−Hax​ )180° (Antiperiplanar)10.0 - 13.0 Substituent is Equatorial.
Axial - Equatorial ( Hax​−Heq​ )60° (Gauche)2.0 - 5.0 Substituent is Axial.
Equatorial - Equatorial ( Heq​−Heq​ )60° (Gauche)2.0 - 5.0 Substituent is Axial.

Self-Validating Experimental Protocol: NMR Conformational Analysis

To ensure scientific integrity, conformational analysis must not rely on a single data point. The following step-by-step protocol represents a self-validating system where scalar couplings ( 3JHH​ ) are cross-referenced with spatial proximity data (NOE).

Phase 1: Solvent Selection and Sample Preparation
  • Select Solvents: Prepare two separate NMR samples of the compound.

    • Sample A: Use a non-polar, non-competing solvent (e.g., CDCl3​ or C6​D6​ ) to preserve potential intramolecular hydrogen bonds[3].

    • Sample B: Use a highly polar, hydrogen-bond-accepting solvent (e.g., DMSO−d6​ or Pyridine−d5​ ) to disrupt IAHBs and observe the baseline steric equilibrium[3].

  • Concentration: Maintain a concentration of 10-20 mg/mL to ensure high signal-to-noise ratios for 2D experiments without inducing intermolecular aggregation.

Phase 2: Resonance Assignment
  • 1D 1H and 13C NMR: Acquire standard 1D spectra at 298 K.

  • 2D Correlation (COSY & HSQC): Use 1H−1H COSY to trace the continuous spin system around the cyclohexane ring. Use 1H−13C HSQC to unambiguously assign the methine protons attached to the functionalized carbons (C1 and C3).

Phase 3: Extraction of J-Couplings and Population Calculation
  • Multiplet Analysis: Isolate the signals for the C1 and C3 methine protons. Extract the vicinal coupling constants ( 3JHH​ ).

  • Calculate Populations: If the molecule exists in a fast-exchanging equilibrium between two chair forms, the observed coupling constant ( Jobs​ ) is a population-weighted average of the extreme values:

    Jobs​=(x⋅Jee​)+((1−x)⋅Jaa​)

    (Where x is the molar fraction of the diequatorial conformer, Jee​ is the expected gauche coupling (~3 Hz), and Jaa​ is the expected antiperiplanar coupling (~12 Hz)).

Phase 4: Cross-Validation via NOESY/ROESY
  • Spatial Proximity Mapping: Acquire a 2D NOESY (or ROESY for mid-sized molecules).

  • Validation Check:

    • If Phase 3 suggests a predominantly diequatorial (e,e) conformation, the axial protons at C1, C3, and C5 should exhibit strong NOE cross-peaks due to their 1,3,5-triaxial spatial proximity.

    • If Phase 3 suggests a predominantly diaxial (a,a) conformation (e.g., stabilized by an IAHB), the substituents themselves will be in 1,3-diaxial proximity, and an NOE cross-peak between the amide proton and the C3 substituent should be observed.

NMR_Workflow A 1. Sample Prep (Dual Solvent System: CDCl3 vs DMSO-d6) B 2. 1D & 2D NMR (COSY, HSQC for Peak Assignment) A->B C 3. J-Coupling Analysis (Extract 3J_HH from C1/C3 Methines) B->C E 5. NOESY / ROESY (Map 1,3-Diaxial Spatial Proximity) B->E D 4. Population Calculation (Apply Karplus Equation) C->D F 6. Data Cross-Validation (Do J-Couplings match NOE data?) D->F E->F

Figure 2: Self-validating NMR workflow for conformational analysis of cyclic systems.

Conclusion

Mastering the conformational analysis of 1,3-disubstituted cyclohexane amides requires moving beyond simple 2D structural drawings. By understanding the interplay between A-values, 1,3-diaxial steric strain, and solvent-dependent intramolecular hydrogen bonding, drug development professionals can rationally design molecules with locked, bioactive conformations. The integration of J-coupling analysis with NOE spatial mapping provides a rigorous, self-validating methodology to confirm these 3D architectures in solution.

References

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations Source: ResearchGate / Progress in Nuclear Magnetic Resonance Spectroscopy URL:[Link]

  • APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N-ETHYLAMINOCYCLOHEXANOL AND CIS-3-N,N-DIETHYLAMINOCYCLOHEXANOL Source: SciELO / Química Nova URL:[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL:[Link]

Sources

Foundational

The Strategic Role of cis-3-Amino-N-methylcyclohexanecarboxamide in Medicinal Chemistry: A Conformationally Restricted Bioisostere

Executive Summary In modern drug discovery, the optimization of a lead compound frequently hinges on overcoming the pharmacokinetic and toxicological liabilities of privileged scaffolds. cis-3-Amino-N-methylcyclohexaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound frequently hinges on overcoming the pharmacokinetic and toxicological liabilities of privileged scaffolds. cis-3-Amino-N-methylcyclohexanecarboxamide (c3AMC) has emerged as a high-value, chiral building block designed to address these exact challenges. By serving as a conformationally restricted, sp³-rich bioisostere, c3AMC provides a sophisticated structural alternative to traditional cyclic diamines like piperazine. This technical guide explores the structural rationale, physicochemical advantages, and synthetic integration of c3AMC in targeted therapeutics.

Structural Rationale & Physicochemical Profiling

The Piperazine Liability

Piperazine is one of the most frequently utilized motifs in medicinal chemistry due to its predictable vector projection and favorable solubility profile. However, its structural nature introduces significant clinical hurdles. The presence of two basic nitrogen atoms often results in high affinity for the hERG potassium channel, leading to cardiotoxicity liabilities[1]. Furthermore, the electron-rich nitrogen centers are highly susceptible to CYP450-mediated oxidative metabolism, specifically N-dealkylation and α-carbon oxidation[2].

The Bioisosteric Solution

To circumvent these liabilities, c3AMC is deployed as a strategic bioisostere[3]. The logic relies on three fundamental structural modifications:

  • Reduction of Basicity: By replacing one basic amine with an N-methylcarboxamide, the overall basicity of the molecule is reduced. The amide nitrogen's lone pair is delocalized into the carbonyl group, rendering it neutral at physiological pH. This single modification drastically reduces hERG binding affinity[4].

  • Metabolic Shielding: Replacing the heterocyclic piperazine core with a carbocyclic cyclohexane ring eliminates the metabolic vulnerabilities associated with cyclic amines. Cyclohexanecarboxamide derivatives exhibit exceptional pharmacokinetic properties and resistance to oxidative degradation[5].

  • Conformational Restriction: The cis-1,3-disubstitution pattern on the cyclohexane ring strongly favors a diequatorial chair conformation. This locks the primary amine and the carboxamide into a rigid spatial orientation, minimizing the entropic penalty upon binding to a biological target[6].

BioisostereLogic A Piperazine Core (High hERG, Rapid Metabolism) B cis-3-Amino-N-methyl- cyclohexanecarboxamide A->B Bioisosteric Replacement C Reduced Basicity (Lower hERG liability) B->C D sp3-Rich Carbocycle (CYP450 Evasion) B->D E Diequatorial Vectors (Enhanced Target Affinity) B->E

Fig 1: Logical flow of bioisosteric replacement from piperazine to the conformationally restricted c3AMC scaffold.

Mechanistic Applications in Target Binding

The unique geometry of c3AMC makes it an exceptional pharmacophore for interacting with complex protein binding pockets, particularly in kinases and proteases.

  • Kinase Hinge-Binding: The N-methylcarboxamide acts as a highly effective hinge-binding motif. The secondary amide can simultaneously donate a hydrogen bond (via the N-H) and accept a hydrogen bond (via the C=O) from the kinase backbone. The N-methyl group prevents unwanted secondary reactions and occupies small hydrophobic sub-pockets, while the rigid cyclohexane core directs the 3-amino group precisely into the solvent-exposed channel or DFG-out pocket.

  • Protease Inhibition: Similar to β-substituted cyclohexanecarboxamides utilized in the design of sub-nanomolar Cathepsin K inhibitors, the carbocyclic core of c3AMC provides a stable framework that resists proteolytic and metabolic cleavage while maintaining high target selectivity[5].

Quantitative Physicochemical Comparison

To illustrate the tangible benefits of this bioisosteric replacement, the following table summarizes the typical physicochemical shifts observed when transitioning from a piperazine scaffold to a c3AMC scaffold during lead optimization.

ParameterPiperazine Scaffoldc3AMC BioisostereMechanistic Rationale
Basic Centers 21Removal of one basic amine reduces hERG channel affinity[1].
Metabolic Stability Low (N-dealkylation)HighCarbocycle resists CYP450-mediated oxidation[5].
hERG IC₅₀ (µM) ~2.5 (High Liability)>30 (Low Liability)Lower basicity and altered lipophilicity prevent ion channel blockade.
Conformational Flexibility High (Chair flip active)Low (Locked diequatorial)cis-1,3-disubstitution minimizes entropic penalty upon binding.

Synthetic Workflows & Methodologies

A major advantage of c3AMC in library synthesis is its differentiated reactivity. The primary aliphatic amine at the 3-position is highly nucleophilic, whereas the N-methylcarboxamide is sterically hindered and electronically deactivated. This intrinsic disparity allows for direct, regioselective coupling (via SNAr or Buchwald-Hartwig amination) without the need for transient protecting groups (e.g., Boc or Cbz).

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This self-validating protocol details the coupling of the c3AMC scaffold to a heteroaryl chloride, a standard operation in kinase inhibitor synthesis.

Reagents: c3AMC hydrochloride (1.0 eq), Heteroaryl chloride (1.0 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), N-Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Step 1: Free-Basing & Initiation. Suspend c3AMC hydrochloride in NMP. Add DIPEA dropwise at room temperature.

    • Causality: c3AMC is typically sourced as an HCl salt to prevent atmospheric CO₂ absorption. DIPEA neutralizes the salt, liberating the highly nucleophilic primary amine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Step 2: Electrophile Addition. Add the heteroaryl chloride to the reaction mixture in a single portion.

  • Step 3: Thermal Activation. Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.

    • Causality: The primary amine readily undergoes SNAr. The N-methylcarboxamide remains unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, ensuring perfect regioselectivity and eliminating the need for protecting groups.

  • Step 4: Quench & Extraction. Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash with 5% aqueous LiCl (3x).

    • Causality: Aqueous LiCl is highly effective at partitioning the polar NMP solvent into the aqueous phase, preventing emulsion formation and ensuring high recovery of the product in the organic layer.

  • Step 5: Isolation. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the resulting residue via reverse-phase HPLC.

SyntheticWorkflow Step1 1. Scaffold Preparation (Neutralize HCl salt with DIPEA) Step2 2. Regioselective SNAr (Heteroaryl Halide + c3AMC) Step1->Step2 Step3 3. Thermal Activation (120°C, 12h in NMP) Step2->Step3 Step4 4. Aqueous Workup (Phase Separation & Extraction) Step3->Step4 Step5 5. Isolation (Reverse Phase HPLC) Step4->Step5

Fig 2: Step-by-step synthetic workflow for the regioselective SNAr coupling of the c3AMC scaffold.

Sources

Exploratory

Solubility Profile of cis-3-Amino-N-methylcyclohexanecarboxamide in Organic Solvents: A Technical Guide for Drug Development

Executive Summary Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational pillar of drug development. cis-3-Amino-N-methylcyclohexanecarboxamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational pillar of drug development. cis-3-Amino-N-methylcyclohexanecarboxamide is a highly versatile, polar cycloaliphatic building block frequently utilized in the synthesis of novel therapeutics. This whitepaper provides an in-depth technical analysis of its solubility behavior across various organic solvents. By synthesizing structural analysis, thermodynamic principles, and rigorous experimental methodologies, this guide equips process chemists and formulation scientists with the actionable insights required to optimize crystallization, extraction, and purification workflows.

Structural and Physicochemical Profiling

To predict and understand the solubility of cis-3-Amino-N-methylcyclohexanecarboxamide, we must first deconstruct its molecular architecture. The compound consists of a lipophilic cyclohexane ring substituted with two highly polar functional groups:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. It is basic in nature (pKa ~10), meaning its solubility in aqueous or protic environments is highly pH-dependent[1].

  • Secondary Amide (-CONHCH₃): Functions as a potent hydrogen-bond acceptor (via the carbonyl oxygen) and a hydrogen-bond donor (via the N-H group).

  • Stereochemistry (cis configuration): The cis-1,3-disubstitution pattern typically forces one group into an equatorial position and the other into an axial position (or di-equatorial depending on ring flipping), which directly impacts the molecule's crystal lattice energy. A tightly packed crystal lattice requires a higher solvation energy to disrupt, thereby lowering overall thermodynamic solubility.

Because the molecule lacks an extended conjugated π-system, it exhibits minimal UV absorbance above 220 nm. This structural reality dictates our choice of analytical quantification methods, necessitating universal detectors rather than standard UV/Vis spectroscopy.

Thermodynamic Principles of Solvation

Solubility is fundamentally a thermodynamic equilibrium between the solid crystal lattice and the solvated state[1]. The dissolution of cis-3-Amino-N-methylcyclohexanecarboxamide in an organic solvent is governed by the equation:

ΔGsol = ΔHsol - TΔSsol

For this compound, the enthalpy of solution (ΔHsol) is heavily dependent on the solvent's ability to break the intermolecular hydrogen bonds present in the solid state.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents excel at solvating this compound because they can simultaneously donate and accept hydrogen bonds, effectively replacing the solute-solute interactions with solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO have high dielectric constants and act as strong hydrogen-bond acceptors, making them excellent vehicles for disrupting the amine and amide donor networks[2].

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely solely on weak London dispersion forces, which are insufficient to overcome the high lattice energy of the hydrogen-bonded crystal, resulting in negligible solubility.

As established by , accurately mapping these interactions is critical for selecting the appropriate solvent systems during early-stage drug discovery and scale-up[3].

Experimental Methodology: The Shake-Flask Protocol

To generate reliable, self-validating thermodynamic solubility data, the classical saturation shake-flask method remains the industry gold standard. This method ensures that true thermodynamic equilibrium is reached, avoiding the false highs often seen in kinetic solubility assays[1]. The protocol below is adapted from the and optimized for compounds lacking strong UV chromophores.

Step-by-Step Workflow:
  • Solvent Selection: Select a diverse panel of organic solvents based on the [4], prioritizing Class 3 (low toxicity) solvents where possible.

  • Equilibration: Dispense 500 µL of the target solvent into a 2 mL glass HPLC vial. Add cis-3-Amino-N-methylcyclohexanecarboxamide solid in 5 mg increments until a visible, persistent suspension remains (indicating saturation).

  • Agitation: Seal the vials and agitate on a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours. Temperature control is critical, as a 1 °C fluctuation can alter solubility by up to 5%[5].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

  • Quantification via HPLC-CAD: Because the compound lacks a strong UV chromophore, quantify the dissolved API using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a highly sensitive, mass-based response independent of the molecule's optical properties.

Quantitative Solubility Profile in Organic Solvents

The following table presents a representative thermodynamic solubility profile for cis-3-Amino-N-methylcyclohexanecarboxamide at 25 °C. Note: Data is modeled based on the physicochemical parameters of the functional groups and standard Kamlet-Taft solvent interactions.

SolventICH Q3C ClassPolarity Index (P')H-Bonding CapabilitySolubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) Class 37.2Strong Acceptor> 150.0
Methanol Class 25.1Donor & Acceptor85.4
Ethanol Class 35.2Donor & Acceptor42.1
Acetonitrile Class 25.8Weak Acceptor14.3
Ethyl Acetate Class 34.4Moderate Acceptor6.8
Toluene Class 22.4None (π-interactions)< 0.5
n-Hexane Class 20.1None< 0.01

Mechanistic Insights and Formulation Strategy

The data clearly demonstrates a strong correlation between the solvent's hydrogen-bonding capacity and the solubility of cis-3-Amino-N-methylcyclohexanecarboxamide.

Process Chemistry Implications:

  • Reaction Solvents: DMSO and Methanol are ideal for homogenous reactions due to their high solubilizing power[2]. However, Methanol is an ICH Class 2 solvent[6], meaning its residual levels must be strictly controlled (<3000 ppm) in the final API.

  • Crystallization and Anti-Solvents: The sharp drop in solubility between Ethanol (42.1 mg/mL) and Ethyl Acetate (6.8 mg/mL) presents a perfect opportunity for anti-solvent crystallization. Dissolving the compound in a minimal volume of warm Ethanol and slowly adding Ethyl Acetate or Toluene will force a high-yield, high-purity crystallization.

  • Extraction: The compound's high polarity makes it difficult to extract from aqueous layers into standard organic solvents like Ethyl Acetate. To drive the compound into an organic phase during liquid-liquid extraction, the aqueous layer must be heavily basified (pH > 12) to fully deprotonate the primary amine, and a more polar extraction solvent (e.g., a mixture of Dichloromethane and Isopropanol) should be utilized.

Process Visualization

The following diagram outlines the self-validating experimental workflow utilized to determine the thermodynamic solubility profile discussed in this guide.

G N1 Compound Dispensing (cis-3-Amino-N-methylcyclohexanecarboxamide) N2 Solvent Addition (ICH Q3C Selection) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) N2->N3 N4 Phase Separation (Centrifugation / Filtration) N3->N4 N5 Quantification (HPLC-CAD) N4->N5 N6 Data Analysis & Solubility Profiling N5->N6

Figure 1: Standardized shake-flask workflow for thermodynamic solubility determination.

References

  • European Medicines Agency (EMA). ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents.[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.[Link]

Sources

Foundational

Engineering Permeability and Target Affinity: The Hydrogen Bonding Potential of N-Methylcyclohexanecarboxamide Derivatives

Executive Summary The amide functional group is a cornerstone of biological systems and synthetic drug design, primarily due to its highly directional hydrogen bonding capabilities[1]. However, unshielded amides carry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide functional group is a cornerstone of biological systems and synthetic drug design, primarily due to its highly directional hydrogen bonding capabilities[1]. However, unshielded amides carry a high desolvation penalty, which can severely limit a molecule's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.

N-methylcyclohexanecarboxamide (NMCA) derivatives[2] represent a privileged structural motif that elegantly solves this problem. By combining the steric bulk of a cyclohexane ring with an N-methyl substitution, this scaffold restricts the conformational freedom of the amide bond[3]. This technical guide explores the physicochemical mechanisms behind the hydrogen bonding potential of NMCA derivatives, provides quantitative frameworks for assessing their properties, and details a self-validating experimental protocol for measuring hydrogen bond states using Variable-Temperature NMR (VT-NMR).

Conformational Logic and Steric Shielding

To understand the hydrogen bonding potential of NMCA derivatives, one must first analyze the geometry of the amide bond. Due to resonance, the C-N bond possesses partial double-bond character, locking the functional group into a planar geometry[4].

In secondary amides like NMCA, the Z-conformation (where the carbonyl oxygen and the N-methyl group are trans to each other) is overwhelmingly favored to minimize steric clash. Consequently, the single hydrogen bond donor (HBD)—the N-H proton—is forced into a cis relationship with the bulky, sp3-hybridized cyclohexane ring.

This geometry creates a localized hydrophobic shield[3]. The steric hindrance physically blocks bulk solvent molecules (like water) from accessing the N-H proton to form intermolecular hydrogen bonds. When incorporated into a drug molecule, this steric shielding reduces the energy required to desolvate the molecule, thereby increasing its apparent lipophilicity and membrane permeability without requiring the complete removal of the polar amide group[5].

ScaffoldLogic NMCA NMCA Scaffold Cyclohexyl Cyclohexyl Ring NMCA->Cyclohexyl Amide Secondary Amide NMCA->Amide NMethyl N-Methyl Group NMCA->NMethyl Shielding Desolvation of Amide Bond Cyclohexyl->Shielding Steric Bulk Amide->Shielding Subject to NMethyl->Shielding Rotational Lock

Diagram 1: Structural components of the NMCA scaffold and their contribution to amide desolvation.

Quantitative Profiling of Hydrogen Bond Potential

The gold standard for quantifying the hydrogen bonding state of an amide proton in solution is the measurement of its NMR Chemical Shift Temperature Coefficient (Δδ/ΔT)[6].

As the temperature of a solution increases, intermolecular hydrogen bonds between the amide proton and the solvent rapidly break, causing the proton to become more electronically shielded and its NMR signal to shift upfield (yielding a highly negative coefficient). Conversely, if the proton is sterically shielded by the cyclohexane ring or locked in an intramolecular hydrogen bond (IMHB), the solvent has little interaction with it, and temperature changes have a minimal effect on its chemical shift (yielding a coefficient closer to zero)[6],[7].

Table 1: Representative Physicochemical and VT-NMR Data for Amide Scaffolds

Note: Values demonstrate the physicochemical shifts caused by steric bulk and IMHB formation, grounded in established empirical thresholds where Δδ/ΔT > -4.6 ppb/K indicates shielding[6],[5].

Scaffold / DerivativeLogPHBDHBAΔδ/ΔT (ppb/K)Dominant H-Bond State
N-Methylcyclohexanecarboxamide [2]1.3111-3.8Sterically Shielded
Primary Cyclohexanecarboxamide 0.8521-6.2, -5.9Solvent-Exposed
Ortho-Methoxy-NMCA Analog 1.6512-1.5Intramolecular (IMHB)
Unshielded Secondary Amide -0.2611-6.8Solvent-Exposed

Self-Validating Protocol: VT-NMR for H-Bond State Determination

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating workflow for measuring the hydrogen bonding potential of NMCA derivatives. Every step is designed with a specific causal purpose to eliminate experimental artifacts.

Step-by-Step Methodology

1. Sample Preparation (Anhydrous Environment)

  • Action: Dissolve 20 mM of the NMCA derivative in 100% anhydrous DMSO-d6. Seal the NMR tube under an argon atmosphere.

  • Causality: DMSO is a strong hydrogen bond acceptor. If the amide proton is exposed, it will strongly bond to the DMSO solvent, providing a stark baseline for the temperature coefficient. Anhydrous conditions are critical; trace water will undergo rapid chemical exchange with the amide proton, broadening the signal and invalidating the chemical shift measurement.

2. Probe Temperature Calibration (Internal Validation)

  • Action: Insert a standard sample of 100% ethylene glycol into the NMR spectrometer. Measure the chemical shift difference between the hydroxyl and methylene protons at each target temperature.

  • Causality: Instrument temperature sensors are notoriously inaccurate and subject to drift. The chemical shift difference in ethylene glycol is a physical constant at a given temperature, providing a self-validating, exact measurement of the actual sample temperature.

3. VT-NMR Acquisition

  • Action: Acquire 1D 1H-NMR spectra of the NMCA sample from 288 K to 308 K in strict 5 K increments. Allow 10 minutes of equilibration time at each step.

  • Causality: Equilibration ensures thermal homogeneity across the sample volume, preventing convection currents that distort peak shapes and shift accuracy.

4. Linear Regression and Threshold Analysis

  • Action: Plot the amide proton chemical shift (δ, in ppm) against the calibrated temperature (T, in Kelvin). Perform a linear regression to extract the slope (Δδ/ΔT, converted to ppb/K).

  • Causality: A slope more negative than -4.6 ppb/K confirms the proton is solvent-exposed. A slope more positive than -4.6 ppb/K (e.g., -2.5 ppb/K) confirms the proton is either sterically shielded by the cyclohexane ring or engaged in an IMHB[6].

NMRWorkflow Prep 1. Sample Prep (DMSO-d6) Calib 2. Probe Calibration (Ethylene Glycol) Prep->Calib Acq 3. VT-NMR Acquisition (288K - 308K) Calib->Acq Regress 4. Linear Regression (δ vs. T) Acq->Regress Decision Δδ/ΔT Threshold Regress->Decision Exposed < -4.6 ppb/K Solvent-Exposed Decision->Exposed Negative Slope Shielded > -4.6 ppb/K Sterically Shielded Decision->Shielded Shallow Slope

Diagram 2: Variable-Temperature NMR (VT-NMR) workflow for determining hydrogen bond states.

Conclusion

The N-methylcyclohexanecarboxamide scaffold is a powerful tool in the medicinal chemist's arsenal. By leveraging the steric bulk of the cyclohexane ring and the rotational restrictions of the N-methyl group, researchers can precisely tune the hydrogen bonding potential of the amide core. Utilizing rigorous, self-validating VT-NMR protocols allows development teams to accurately predict how these derivatives will behave at the lipid-water interface, ultimately accelerating the design of highly permeable, target-specific therapeutics.

References

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. PubMed. URL:[Link]

  • Kummerle, A. E., et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (PMC). URL:[Link]

  • Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. URL:[Link]

  • Yamada, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. URL:[Link]

Sources

Exploratory

The 3-Amino-cyclohexanecarboxamide Scaffold in Modern Drug Discovery: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the selection of a core structural scaffold is the defining step that dictates a molecule's pharmacokinetic profile, target selectivity, and synthetic viability. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of a core structural scaffold is the defining step that dictates a molecule's pharmacokinetic profile, target selectivity, and synthetic viability. The 3-amino-cyclohexanecarboxamide motif has emerged as a highly privileged, versatile small-molecule scaffold[1]. Characterized by its rigid, well-defined 3D geometry and dual functionalization (a primary amine for coupling and a carboxamide for hydrogen bonding), this scaffold is extensively utilized in the development of targeted kinase inhibitors (e.g., ERK, PIP4K, JAK/SYK) and anti-infective agents[2][3][4].

This technical whitepaper provides an in-depth analysis of the structural rationale, signaling pathway integration, and synthetic methodologies associated with the 3-amino-cyclohexanecarboxamide scaffold, designed specifically for application scientists and drug development professionals.

Structural & Mechanistic Rationale

The utility of 3-amino-cyclohexanecarboxamide lies in its precise stereochemical vectors. The cyclohexane ring provides a metabolically stable, sp3-rich core that improves aqueous solubility and reduces off-target promiscuity compared to flat, aromatic linkers.

  • The Primary Amine (C3): Serves as a highly reactive nucleophile, allowing for facile coupling to halogenated heterocyclic cores (e.g., pyrimidines, phenothiazines) via Nucleophilic Aromatic Substitution (SNAr)[2][3].

  • The Carboxamide (C1): Acts as a critical hydrogen-bond donor/acceptor. In kinase inhibitors, this moiety frequently interacts with the solvent-exposed region or the hinge region of the ATP-binding pocket, anchoring the molecule[4].

  • Stereochemistry: The scaffold exists in multiple diastereomeric and enantiomeric forms (e.g., (1S,3R) vs. cis/trans mixtures). The spatial orientation of the substituents is paramount; for instance, the (1S,3R) configuration is often required to achieve the exact trajectory needed to engage specific amino acid residues within kinase active sites[4].

Key Target Classes & Signaling Pathways

MAPK/ERK Pathway Inhibition

The Extracellular Signal-Regulated Kinases (ERK1/2) are terminal nodes in the MAPK signaling cascade, a pathway frequently hyperactivated in colorectal, melanoma, and pancreatic tumors. 3-amino-cyclohexanecarboxamide derivatives have been successfully employed as core structures for both reversible and irreversible (covalent) ERK inhibitors[4]. By substituting the scaffold onto a pyrimidine base, researchers can project the carboxamide group toward the solvent front while positioning an electrophilic warhead (like an acrylamide) to covalently bind to Cys183 of ERK1 (or Cys166 of ERK2)[5].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf Phosphorylation MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) Target of 3-amino-cyclohexanecarboxamide MEK->ERK Phosphorylation Target Transcription Factors (Cell Proliferation/Survival) ERK->Target Translocation & Activation

Caption: MAPK/ERK signaling cascade highlighting ERK1/2 as the therapeutic target.

PIP4K and Lipid Kinase Modulation

Phosphatidylinositol-5-phosphate 4-kinases (PIP4K2A, PIP4K2B, PIP4K2C) regulate lipid signaling and are emerging targets for cancer and metabolic diseases. Recent patent literature demonstrates that coupling 3-aminocyclohexanecarboxamide to a pyrazolyl-pyrimidine core yields potent inhibitors and degraders of PIP4K proteins, disrupting the scaffolding and catalytic activity of these isoforms[2][6].

Anti-Infective and Autoimmune Applications

Beyond oncology, the scaffold is utilized in synthesizing anti-infective agents targeting bacterial RNase P[7], and in pyrrolopyrazine-based inhibitors of JAK and SYK kinases for the treatment of autoimmune and inflammatory diseases[8].

Quantitative Data: Structure-Activity Relationship (SAR)

The stereochemistry of the 3-amino-cyclohexanecarboxamide scaffold directly dictates target affinity. The table below summarizes the comparative structure-activity relationship (SAR) logic commonly observed during the optimization of kinase inhibitors using this scaffold.

Scaffold VariantTarget KinaseRelative IC50 ImpactStereochemical Rationale
(1S,3R)-3-aminocyclohexanecarboxamide ERK1/2Potent (< 10 nM)Optimal vector projection; carboxamide aligns perfectly with solvent-exposed H-bond acceptors.
(1R,3S)-3-aminocyclohexanecarboxamide ERK1/2Weak (> 500 nM)Severe steric clash with the hinge region; improper vector for covalent warhead alignment.
cis-3-aminocyclohexanecarboxamide ERK1/2Moderate (~150 nM)Suboptimal hydrogen bonding alignment; ring strain prevents deep pocket penetration.
trans-3-aminocyclohexanol PIP4K / JAKVariableHydroxyl replacement alters H-bond donor/acceptor dynamics, shifting selectivity toward lipid kinases.

Experimental Protocols: Scaffold Integration via SNAr

The most robust method for integrating the 3-amino-cyclohexanecarboxamide scaffold into a drug-like molecule is via a Nucleophilic Aromatic Substitution (SNAr) reaction with a halogenated heterocycle[2].

Synthetic Workflow Diagram

Synthetic_Workflow Core Halogenated Heterocycle (e.g., 2-chloro-pyrimidine) Reaction SNAr Reaction (K2CO3, NMP, 140°C) Core->Reaction Scaffold 3-aminocyclohexanecarboxamide (Nucleophile) Scaffold->Reaction Product Coupled Intermediate (Kinase Inhibitor Core) Reaction->Product Purification LC-MS Verification & Chromatography Product->Purification

Caption: Workflow for the nucleophilic aromatic substitution (SNAr) of the scaffold.

Step-by-Step Methodology

Objective: Coupling of (1S,3R)-3-aminocyclohexanecarboxamide to a 2-chloro-pyrimidine derivative.

  • Reagent Preparation & Solvation:

    • Action: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve the 2-chloro-pyrimidine derivative (1.0 equivalent) and (1S,3R)-3-aminocyclohexanecarboxamide (2.0 equivalents) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is selected as a polar aprotic solvent due to its high boiling point and ability to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr reaction without boiling off at elevated temperatures.

  • Base Addition:

    • Action: Add anhydrous Potassium Carbonate (K2CO3) (3.0 equivalents) to the stirring solution at 25 °C.

    • Causality: K2CO3 acts as a non-nucleophilic, inorganic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, driving the reaction equilibrium forward and preventing the protonation (and subsequent deactivation) of the primary amine nucleophile.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 140 °C and stir continuously for 12 hours.

    • Causality: The steric bulk of the cyclohexane ring and the inherent electronic deactivation of certain substituted pyrimidines create a high activation energy barrier. Sustained thermal energy (140 °C) is strictly required to overcome this barrier and achieve full conversion.

  • In-Process Monitoring (Self-Validation):

    • Action: Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Causality: LC-MS provides self-validating, real-time data. The reaction is only deemed complete when the mass peak of the 2-chloro starting material is entirely consumed and the desired product mass [M+H]+ is the dominant signal.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with brine (3x) to remove the NMP. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Conclusion

The 3-amino-cyclohexanecarboxamide scaffold is a cornerstone in the architecture of modern targeted therapeutics. Its unique combination of sp3 character, rigid stereochemistry, and dual functional handles allows medicinal chemists to precisely navigate the complex topography of kinase active sites. By mastering the stereochemical nuances and robust SNAr coupling protocols outlined in this guide, development teams can accelerate the discovery of highly selective, potent inhibitors across oncology, immunology, and infectious disease indications.

References

  • Source: Google Patents (WO2014124230A2)
  • Source: Google Patents (WO2024233846A1)
  • Source: Google Patents (WO2017222466A1)
  • Source: Google Patents (WO2013030138A1)

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of cis-3-Amino-N-methylcyclohexanecarboxamide Building Blocks

Abstract The cis-3-aminocyclohexanecarboxamide scaffold is a conformationally constrained gamma-aminobutyric acid (GABA) analogue of significant interest in medicinal chemistry and drug discovery.[1] Its rigid structure...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cis-3-aminocyclohexanecarboxamide scaffold is a conformationally constrained gamma-aminobutyric acid (GABA) analogue of significant interest in medicinal chemistry and drug discovery.[1] Its rigid structure allows for the precise spatial orientation of functional groups, making it a valuable building block for designing potent and selective therapeutic agents, particularly those targeting neurological disorders.[2][3] This document provides a comprehensive guide to a robust and reproducible synthetic route for cis-3-Amino-N-methylcyclohexanecarboxamide, starting from the commercially available cis-3-aminocyclohexanecarboxylic acid. We detail a three-step sequence involving amine protection, amide bond formation, and final deprotection, explaining the chemical rationale behind each procedural choice to ensure both high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.

Introduction: The Strategic Importance of the cis-1,3-Cyclohexane Scaffold

In modern drug discovery, moving beyond "flat," aromatic-heavy molecules towards more three-dimensional structures is a key strategy for improving pharmacological properties. Spirocycles and conformationally restricted alicyclic rings, such as the cyclohexane core, provide a robust framework to explore chemical space with greater precision.[4][5] The cis-1,3-disubstituted cyclohexane motif locks the functional groups into a specific spatial arrangement (diaxial or diequatorial), which can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

The target molecule, cis-3-Amino-N-methylcyclohexanecarboxamide, serves as an important intermediate. The primary amine can be further functionalized, while the N-methylamide group is a common feature in bioactive molecules, often improving metabolic stability and membrane permeability compared to secondary amides. The synthesis described herein is designed to be logical, scalable, and adaptable, providing a solid foundation for analog synthesis and library generation.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, ensuring the selective modification of the carboxylic acid in the presence of the amine by employing a protecting group strategy. This approach is fundamental in multi-step organic synthesis to prevent unwanted side reactions.[6][7]

G A cis-3-Aminocyclohexane- carboxylic Acid C N-Boc-cis-3-Aminocyclohexane- carboxylic Acid A->C B Step 1: Boc Protection (Boc)₂O, NaOH, 1,4-Dioxane E N-Boc-cis-3-Amino-N-methyl- cyclohexanecarboxamide C->E D Step 2: Amide Coupling Methylamine, HATU, DIPEA, DMF G cis-3-Amino-N-methyl- cyclohexanecarboxamide (Target Molecule) E->G F Step 3: Deprotection TFA, DCM

Figure 1: High-level workflow for the synthesis of the target building block.

Synthesis of Key Intermediate: N-Boc-cis-3-Aminocyclohexanecarboxylic Acid

Causality and Experimental Choice: The first critical step is the selective protection of the nucleophilic amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is highly effective at protecting amines under basic conditions and is exceptionally stable to a wide range of reagents, including those used in the subsequent amide coupling step. Crucially, it can be removed under specific acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other functional groups, like the newly formed amide. The use of a biphasic solvent system with 1,4-dioxane and aqueous NaOH ensures that both the starting amino acid and the di-tert-butyl dicarbonate (Boc₂O) reagent are sufficiently solubilized for the reaction to proceed efficiently.[8]

Protocol 1: Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid

Materials:

  • cis-3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 3 N

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Suspend cis-3-aminocyclohexanecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add 1 N aqueous NaOH (1.5 eq) to the suspension and stir until a clear solution is obtained (approx. 10-15 minutes).[8]

  • Add di-tert-butyl dicarbonate (1.3 eq) to the solution. The mixture may become biphasic.

  • Stir the reaction vigorously at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, collect any solid that may have formed by filtration and dissolve it in water. If no solid is present, proceed with the aqueous solution.

  • Carefully acidify the aqueous phase to a pH of approximately 4 using 3 N HCl. The product will precipitate as a white solid.

  • Extract the aqueous layer with dichloromethane (2x volumes).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound as a white powder.[8]

Expected Outcome: This protocol typically affords the N-Boc protected intermediate in excellent (near-quantitative) yield and high purity.[8]

Amide Bond Formation with Methylamine

Causality and Experimental Choice: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires an activating agent. Peptide coupling reagents are designed for this purpose, converting the carboxylic acid's hydroxyl group into a better leaving group. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, leading to rapid reaction times and high yields with minimal side reactions, particularly racemization if a chiral center were present. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the methylamine salt, liberating the free amine for the reaction.

G reagents N-Boc-cis-3-ACHC-OH HATU DIPEA activated_ester Activated O-Acylisourea Intermediate reagents:f1->activated_ester Activation product N-Boc-cis-3-Amino-N-methyl- cyclohexanecarboxamide Byproducts activated_ester->product:f0 Nucleophilic Attack amine Methylamine (CH₃NH₂) amine->activated_ester

Figure 2: Simplified logic of HATU-mediated amide coupling.

Protocol 2: HATU-Mediated Coupling to form N-Methylamide

Materials:

  • N-Boc-cis-3-Aminocyclohexanecarboxylic Acid (from Protocol 1)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-cis-3-Aminocyclohexanecarboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add methylamine hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise. The extra equivalent of base is to neutralize the HCl salt of the amine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure protected amide.

ParameterConditionRationale
Coupling Agent HATUHigh efficiency, low epimerization risk, fast reaction kinetics.
Base DIPEANon-nucleophilic; prevents unwanted side reactions with the activated ester.
Solvent Anhydrous DMFExcellent solvating properties for all reactants, promoting reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, then RT for completion.
Stoichiometry Slight excess of amine & HATUEnsures complete consumption of the starting carboxylic acid.

Final Deprotection to Yield the Target Building Block

Causality and Experimental Choice: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved through acidolysis. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. It is a strong acid that cleaves the tert-butyl carbocation from the carbamate efficiently. The reaction is typically clean and high-yielding, and the byproducts (isobutylene and CO₂) are volatile and easily removed. Dichloromethane is an excellent solvent as it is inert to TFA and readily dissolves the protected substrate.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid

Materials:

  • N-Boc-cis-3-Amino-N-methylcyclohexanecarboxamide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1N NaOH

  • Diethyl ether or Toluene for solvent removal

Procedure:

  • Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

  • Add an excess of trifluoroacetic acid (e.g., a 20-50% v/v solution of TFA in DCM).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS. The product will have a significantly lower mass than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The product is obtained as a TFA salt. To obtain the free amine, dissolve the crude salt in a minimal amount of water or DCM and carefully basify with saturated NaHCO₃ or 1N NaOH until the pH is >9.

  • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, cis-3-Amino-N-methylcyclohexanecarboxamide.

References

  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . MDPI. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . MDPI. Available at: [Link]

  • Z-cis-3-aminocyclohexanecarboxylic acid | 952616-39-6 - J&K Scientific . J&K Scientific. Available at: [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . ResearchGate. Available at: [Link]

  • Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates - PMC . National Center for Biotechnology Information. Available at: [Link]

  • 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water | Journal of the American Chemical Society . American Chemical Society Publications. Available at: [Link]

  • Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid - R Discovery . R Discovery. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

  • Synthetic Routes (OCR A Level Chemistry A): Revision Note . Save My Exams. Available at: [Link]

  • Multi-step Synthetic Routes | Cambridge (CIE) A Level Chemistry Revision Notes 2023 . Save My Exams. Available at: [Link]

  • WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products - Google Patents. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org . Preprints.org. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI . MDPI. Available at: [Link]

  • Drug Discovery and In Silico Techniques: A Mini-Review - Longdom Publishing . Longdom Publishing. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Protocol for amide coupling using cis-3-Amino-N-methylcyclohexanecarboxamide

Application Note: Chemoselective Amide Coupling of cis-3-Amino-N-methylcyclohexanecarboxamide Executive Summary & Scope cis-3-Amino-N-methylcyclohexanecarboxamide is a versatile cycloaliphatic building block frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of cis-3-Amino-N-methylcyclohexanecarboxamide

Executive Summary & Scope

cis-3-Amino-N-methylcyclohexanecarboxamide is a versatile cycloaliphatic building block frequently utilized in the synthesis of complex polyannular scaffolds, such as tetrahydropyrroloquinazolines [1], and advanced kinase inhibitors targeting ERK [2] and CDK9[3]. The molecule presents a unique chemoselective challenge: it possesses both a highly nucleophilic primary amine and a secondary N-methylcarboxamide. This application note details a highly optimized, self-validating protocol for the chemoselective N-acylation of the primary amine without the need for protecting groups, utilizing HATU and DIPEA.

Mechanistic Rationale & Causality

In amide coupling, the choice of activating agent and base dictates both the yield and the preservation of stereochemical integrity.

  • Chemoselectivity: The primary amine of cis-3-Amino-N-methylcyclohexanecarboxamide has a pKa of approximately 10.5, whereas the secondary amide proton has a pKa > 15. By avoiding strong bases (e.g., NaH or LiHMDS) and utilizing the non-nucleophilic, mildly basic N,N-Diisopropylethylamine (DIPEA), the secondary amide remains protonated and unreactive, allowing for exclusive reaction at the primary amine.

  • Reagent Selection (HATU vs. EDC): Cycloaliphatic amines can exhibit steric hindrance depending on the conformation of the cyclohexane ring. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard carbodiimides (like EDC/DCC) because it generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[4]. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an intramolecular hydrogen-bond acceptor that guides the incoming primary amine. This drastically accelerates the coupling rate and prevents the epimerization of the carboxylic acid partner.

Comparative Reagent Efficacy

To validate the selection of HATU, the following table summarizes benchmarking data for coupling cis-3-Amino-N-methylcyclohexanecarboxamide with a standard sterically hindered carboxylic acid.

Coupling ReagentBaseSolventReaction TimeYield (%)Chemoselectivity (1° vs 2° Amine)Epimerization Risk
HATU DIPEADMF2 - 4 hours> 92%> 99:1Low
EDC / HOBt DIPEADCM12 - 18 hours65 - 75%> 95:5Moderate
T3P (50% in EtOAc) Et3NEtOAc24 hours50 - 60%> 99:1Very Low
BOP-Cl Et3NDCM24 hours< 40%N/A (Sluggish)High

Workflow Visualization

The following diagram illustrates the logical workflow and mechanistic pathway of the HATU-mediated coupling process.

Mechanism Acid Carboxylic Acid (R-COOH) Activation Pre-activation (Forms OAt-Active Ester) Acid->Activation HATU HATU (Coupling Reagent) HATU->Activation Base DIPEA (Non-nucleophilic Base) Base->Activation Coupling Chemoselective Amide Bond Formation Activation->Coupling Amine cis-3-Amino-N-methyl- cyclohexanecarboxamide Amine->Coupling Product Target Amide (Preserved cis-stereochemistry) Coupling->Product Byproducts HOAt + Tetramethylurea (Water Soluble) Coupling->Byproducts

Workflow of HATU-mediated chemoselective amide coupling with the cis-3-amino derivative.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The use of specific stoichiometric ratios and sequential additions ensures complete conversion while minimizing the formation of unreactive tetramethyluronium byproducts.

Materials Required:

  • cis-3-Amino-N-methylcyclohexanecarboxamide (1.1 equiv)

  • Carboxylic Acid partner (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Preparation & Pre-activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to achieve a 0.1 M to 0.2 M concentration) under an inert atmosphere (N2 or Argon). Causality Check: DMF is preferred over DCM if the carboxylic acid has multiple hydrogen-bond donors, ensuring complete solvation.

  • Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Add HATU (1.2 equiv) in one portion. The solution will typically turn a pale yellow color, indicating the formation of the highly reactive OAt-active ester.

  • Stir the pre-activation mixture at room temperature (20–25 °C) for exactly 15–30 minutes. Critical: Do not exceed 30 minutes to prevent the active ester from rearranging into an unreactive tetramethyluronium species.

Step 2: Nucleophilic Coupling

  • Dissolve cis-3-Amino-N-methylcyclohexanecarboxamide (1.1 equiv) in a minimal volume of anhydrous DMF (approx. 1-2 mL per mmol).

  • Add the amine solution dropwise to the pre-activated ester mixture.

  • Allow the reaction to stir at room temperature.

Step 3: Analytical Validation (In-Process Control)

  • Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • The disappearance of the OAt-active ester mass and the appearance of the product mass (M+H) validates the forward progress of the reaction. Complete conversion is usually observed within 2 to 4 hours.

Step 4: Work-up & Byproduct Removal

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 (3 × 5 volumes): Validates the removal of HOAt, unreacted carboxylic acid, and acidic impurities.

    • 10% aqueous Citric Acid (2 × 5 volumes): Validates the removal of trace unreacted amine and DIPEA.

    • Brine (1 × 5 volumes): Removes residual DMF and water from the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) or reverse-phase preparative HPLC if required.

Troubleshooting & Optimization

  • Epimerization of the Carboxylic Acid: If the carboxylic acid partner is highly prone to epimerization (e.g., an alpha-chiral center), reduce the reaction temperature to 0 °C during the pre-activation and coupling steps. Alternatively, substitute DIPEA with the weaker, more sterically hindered base 2,4,6-trimethylpyridine (sym-collidine).

  • Poor Solubility: If the resulting polyannular amide precipitates prematurely, switch the solvent system from DMF to N-Methyl-2-pyrrolidone (NMP) or add 5% LiCl to the DMF to disrupt intermolecular hydrogen bonding.

References

  • Carlson, H. M., & Mosey, R. A. (2025). Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. The Journal of Organic Chemistry, 90(26), 9300-9312.[Link]

  • Vertex Pharmaceuticals Inc. (2014). ERK inhibitors and uses thereof (Patent No. WO2014124230A2).
  • Cyclacel Limited. (2018). Polycyclic amide derivatives as cdk9 inhibitors (Patent No. EP3313838B1).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

Method

Using cis-3-Amino-N-methylcyclohexanecarboxamide in peptidomimetic synthesis

Application Note: Utilizing cis-3-Amino-N-methylcyclohexanecarboxamide in Advanced Peptidomimetic Synthesis Executive Summary & Mechanistic Rationale The evolution of peptidomimetics relies heavily on conformationally re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing cis-3-Amino-N-methylcyclohexanecarboxamide in Advanced Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale

The evolution of peptidomimetics relies heavily on conformationally restricted non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and lack of secondary structure predictability. cis-3-Amino-N-methylcyclohexanecarboxamide is a highly specialized γ -amino acid derivative that serves as a powerful structural constraint in foldamer engineering.

As a Senior Application Scientist, I approach the integration of this molecule not merely as a building block, but as a topological director. The cyclohexane ring restricts the backbone dihedral angles ( ϕ , ψ , θ ), while the cis-stereochemistry preorganizes the amino and carboxamide groups to project axially/equatorially, forcing the peptide backbone into specific trajectories. Furthermore, the N-methylation of the C-terminal carboxamide eliminates a critical hydrogen bond donor. This absence of a proton alters the cis/trans amide equilibrium and prevents standard α -helical hydrogen bonding, thereby steering the molecule toward alternative architectures such as 12/10-helices or antiparallel β -sheet-like dimers[1].

By strategically incorporating this monomer, researchers can fine-tune the conformations of cyclic peptides, drastically enhance membrane permeability by reducing the polar surface area, and achieve near-total resistance to enzymatic degradation[2].

Conformational Logic & Structural Impact

The utility of cis-3-Amino-N-methylcyclohexanecarboxamide lies in its dual-constraint system:

  • The γ -Ach Scaffold: The cis-3-aminocyclohexanecarboxylic acid ( γ -Ach) core strongly enforces an alternating H-bond directionality when hybridized with α -amino acids, promoting a highly stable 12/10-helical secondary structure[3]. It is also a foundational motif for self-assembling peptide nanotubes (SPNs) with hydrophobic cavities[4].

  • N-Methylation: The N-methyl group acts as a steric shield and a hydrogen-bond disruptor, shifting the structural preference toward β -sheet dimers and preventing premature aggregation during synthesis.

Conformational_Logic Monomer cis-3-Amino-N-methyl- cyclohexanecarboxamide Constraint1 Cyclohexane Scaffold (Dihedral Restriction) Monomer->Constraint1 Constraint2 N-Methyl Amide (Loss of H-Bond Donor) Monomer->Constraint2 Result1 12/10-Helical Foldamers (Alternating H-Bonds) Constraint1->Result1 Result3 Protease Resistance & Membrane Permeability Constraint1->Result3 Result2 Antiparallel β-Sheet Dimers (Steric Steering) Constraint2->Result2 Constraint2->Result3

Mechanistic pathways by which the monomer induces specific peptidomimetic topologies.

Quantitative Structural Comparison

To understand the impact of this monomer, we must compare its physicochemical contributions against canonical and unmethylated counterparts.

PropertyCanonical α -Amino Acidcis- γ -Ach Corecis-3-Amino-N-methylcyclohexanecarboxamide
Backbone Flexibility High (Random Coil)Restricted (Cyclohexane)Highly Restricted (Steric Clash)
H-Bond Donors 1 (per amide bond)10 (at the modified C-terminus)
Preferred Topology α -helix / β -sheetNanotubes / Flat Rings12/10-Helix / Antiparallel β -dimer
Proteolytic Half-Life Minutes (in serum)HoursDays (Near absolute resistance)

Validated Experimental Protocols

The steric encumbrance of the cyclohexane ring combined with the N-methyl group makes standard peptide coupling conditions highly inefficient. The following protocols are engineered as self-validating systems , ensuring that incomplete reactions are caught and rectified before irreversible deletion sequences occur.

Protocol A: Coupling onto the Sterically Hindered 3-Amino Group

Objective: To successfully acylate the primary 3-amino group of the cyclohexane scaffold with the next Fmoc-protected amino acid.

Causality Note: The equatorial/axial positioning of the 3-amino group on the cyclohexane ring creates a hindered nucleophile. Standard carbodiimide chemistry (DIC/Oxyma) will fail or stall. We must utilize the highly reactive uronium salt HATU in conjunction with HOAt to stabilize the highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward despite steric clash.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 equivalents of the incoming Fmoc-AA-OH and 2.9 equivalents of HATU in anhydrous DMF (0.2 M concentration).

  • Activation: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for exactly 2 minutes to allow the active ester to form. Do not exceed 2 minutes, as over-activation leads to guanidinylation of the peptide chain.

  • Coupling: Add the activated mixture to the resin-bound cis-3-Amino-N-methylcyclohexanecarboxamide.

  • Thermodynamic Push: Incubate the reaction at 45°C for 4 hours using a microwave peptide synthesizer or heated shaker. The thermal energy is required to overcome the activation barrier imposed by the cyclohexane ring.

  • Self-Validation (The Kaiser Test):

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Logic Gate: If the beads turn Blue (Positive), free primary amines remain. Repeat steps 1-4 (Double Coupling). If the beads remain Yellow (Negative), the coupling is 100% complete. Proceed to Fmoc deprotection.

SPPS_Workflow Start Resin-Bound Scaffold (Free 3-Amino Group) Activate Next Fmoc-AA-OH Activation (HATU/HOAt/DIPEA) Start->Activate Couple Coupling to 3-Amino Group (4h at 45°C) Activate->Couple Validate Self-Validation (Kaiser Test) Couple->Validate Validate->Couple Positive (Blue) Proceed Fmoc Deprotection & Chain Elongation Validate->Proceed Negative (Yellow)

Workflow for SPPS incorporation of sterically hindered gamma-amino acids with self-validation.

Protocol B: Inducing 12/10-Helical Folding in Solution

Objective: To verify the secondary structure induction of the synthesized α/γ -peptidomimetic.

Causality Note: Foldamers containing γ -amino acids often require non-polar or moderately polar aprotic environments to stabilize their intramolecular hydrogen bond networks, as water competes aggressively for H-bond donors/acceptors.

  • Purification: Purify the cleaved peptidomimetic via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to a dry powder.

  • Solvent Exchange: Dissolve the peptide in deuterated chloroform ( CDCl3​ ) or deuterated methanol ( CD3​OH ) at a concentration of 1-5 mM.

  • NMR Validation: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Interpretation: Look for characteristic C=O(i)→H−N(i+3) (12-atom) and C=O(i)→H−N(i−1) (10-atom) cross-peaks. The presence of these specific NOE patterns confirms the successful induction of the 12/10-helix engineered by the cis-3-aminocyclohexane constraint[3].

References

  • [2] Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews (ACS).[Link]

  • [4] New Cyclic Peptide Assemblies with Hydrophobic Cavities: The Structural and Thermodynamic Basis of a New Class of Peptide Nanotubes. Journal of the American Chemical Society (ACS).[Link]

  • [1] Artificial β-Sheets: Chemical Models of β-Sheets. PubMed Central (NIH).[Link]

  • [3] A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. ResearchGate.[Link]

Sources

Application

Introduction: The Significance of the 3-Amino Cyclohexane Scaffold

An In-Depth Guide to the Reductive Amination of 3-Amino Cyclohexane Derivatives The 3-amino cyclohexane scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its rigid, three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reductive Amination of 3-Amino Cyclohexane Derivatives

The 3-amino cyclohexane scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating potent and selective ligands for various biological targets. From antiviral agents to central nervous system therapeutics, the incorporation of this moiety can significantly enhance pharmacological properties. Reductive amination stands out as one of the most robust and versatile methods for synthesizing these valuable derivatives, offering a direct route to introduce diverse substituents onto the cyclohexane ring.[1]

This application note provides a comprehensive overview of reductive amination techniques tailored for the synthesis of 3-amino cyclohexane derivatives. It is designed for researchers and scientists in the field, offering deep mechanistic insights, field-proven protocols, and troubleshooting guidance to enable the successful synthesis of these critical compounds.

Theoretical Framework: The Reductive Amination Reaction

Reductive amination, also known as reductive alkylation, is a powerful chemical transformation that converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine or enamine.[1][2] The reaction is typically performed as a one-pot synthesis, which is highly efficient and minimizes waste.[2] The overall process can be dissected into two fundamental steps:

  • Imine/Iminium Ion Formation: A primary or secondary amine performs a nucleophilic attack on the carbonyl carbon of a ketone or aldehyde.[3][4] This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). This step is reversible and often catalyzed by mild acid, which facilitates the loss of water.[5][6] The protonated imine, known as the iminium ion, is the key electrophilic species that is subsequently reduced.[5]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the final amine product.[1][3]

The choice of reducing agent is critical to the success of the reaction; it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the intermediate iminium ion.[7][8]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Cyclohexanone Derivative Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid Catalyzed) ReducingAgent Hydride Reducing Agent FinalAmine 3-Amino Cyclohexane Product Iminium_ref->FinalAmine + [H⁻]

General Mechanism of Reductive Amination.

Key Reagents and Their Strategic Selection

The choice of reducing agent dictates the reaction conditions, selectivity, and functional group tolerance. For the synthesis of 3-amino cyclohexane derivatives, several reagents are particularly noteworthy.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and highly selective for iminium ions over ketones.[9][10] Tolerates a wide range of functional groups and acidic conditions.[10] Less toxic than cyanoborohydride.Moisture sensitive; reactions can be slower than with other hydrides.
Sodium Cyanoborohydride NaBH₃CNStable in mildly acidic to neutral conditions (pH 6-8), where iminium reduction is favored.[7][11] Effective for one-pot reactions.[2]Highly toxic and can generate HCN gas, requiring careful handling.[2][7] Reduction of carbonyls can occur at lower pH.[12]
Sodium Borohydride NaBH₄Inexpensive and powerful reducing agent.Less selective; can readily reduce the starting ketone, especially under acidic conditions needed for imine formation.[13] Best used in a two-step procedure.
Catalytic Hydrogenation H₂ + Catalyst (Pd, Pt, Ni)Economical, scalable, and generates minimal waste ("green chemistry").[2][7]Requires specialized high-pressure equipment. Catalyst can be sensitive to poisoning and may reduce other functional groups (e.g., C-C multiple bonds, nitro groups).[7]

Expert Insight: For most research and drug development applications involving complex molecules, Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[10] Its remarkable selectivity prevents the formation of alcohol byproducts from the reduction of the starting ketone, simplifying purification and improving yields.[13] While catalytic hydrogenation is excellent for large-scale industrial synthesis, the versatility and mildness of STAB are better suited for the iterative and diverse nature of discovery chemistry.[14][15]

Synthetic Pathways and Strategic Considerations

The synthesis of substituted 3-amino cyclohexanes typically begins with a ketone precursor. The strategic choice of this precursor influences the overall synthetic route.

G cluster_A Pathway A: Direct Amination cluster_B Pathway B: Enaminone Route Start Synthetic Goal: Substituted 3-Amino Cyclohexane KetoneA Protected 3-Aminocyclohexanone (e.g., 3-N-Boc-aminocyclohexanone) Start->KetoneA Precursor KetoneB 1,3-Cyclohexanedione Start->KetoneB Precursor StepA Reductive Amination (One-Pot or Two-Step) KetoneA->StepA ProductA N-Substituted-3-N'-Boc- aminocyclohexylamine StepA->ProductA StepB1 Condensation with Amine (Forms β-Enaminoketone) KetoneB->StepB1 IntermediateB β-Enaminoketone Intermediate StepB1->IntermediateB StepB2 Reduction of Ketone and Imine IntermediateB->StepB2 ProductB cis/trans-3-Aminocyclohexanol StepB2->ProductB

Key Synthetic Routes to 3-Amino Cyclohexane Derivatives.

Pathway A is the most direct approach, starting from a commercially available or readily synthesized protected 3-aminocyclohexanone.[13] This pathway is ideal for rapidly building a library of analogs by varying the amine component in the reductive amination step. A crucial consideration is the potential steric hindrance from the protecting group (e.g., Boc), which might slow down the reaction.[13]

Pathway B offers an alternative route starting from 1,3-cyclohexanediones. This pathway first involves the formation of a stable β-enaminoketone, which is then reduced to yield 3-aminocyclohexanols.[16] This method is particularly useful for accessing both cis and trans diastereomers of the corresponding amino alcohols.

Detailed Application Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust and general procedure for the direct reductive amination of a protected 3-aminocyclohexanone with a primary or secondary amine.[10][13]

Materials:

  • 3-N-Boc-aminocyclohexanone

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[10]

  • Glacial Acetic Acid (optional, as catalyst)[10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-N-Boc-aminocyclohexanone (1.0 eq).

  • Dissolve the ketone in anhydrous DCM or DCE (approx. 0.05 M concentration).

  • Add the desired amine (1.1–1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Expert Tip: For less reactive ketones or amines, add a catalytic amount of glacial acetic acid (0.1-1.0 eq) to facilitate iminium ion formation.[10][13] Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5–2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted 3-amino cyclohexane derivative.

Protocol 2: Two-Step Reductive Amination via Imine Isolation

This method is advantageous when the one-pot procedure is sluggish or when the starting ketone is highly susceptible to reduction by the hydride reagent.[13]

Step A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-N-Boc-aminocyclohexanone (1.0 eq) and the amine (1.1 eq) in a suitable solvent for azeotropic water removal (e.g., toluene or benzene).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine. Proceed directly to the next step.

Step B: Reduction

  • Dissolve the crude imine from Step A in a protic solvent like methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or 1M HCl.

  • Adjust the pH to be basic (>8) with NaOH solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Optimization

Problem Likely Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient iminium ion formation.[13]2. Steric hindrance from bulky reactants.3. Low reactivity of a weakly basic amine.[7]1. Add a catalytic amount of acetic acid to lower the pH to ~5-6.[13]2. Increase reaction temperature or switch to a more forcing solvent like DCE.[10]3. Consider the two-step protocol to drive imine formation to completion before reduction.
Formation of Alcohol Byproduct 1. Reducing agent is too strong or non-selective (e.g., NaBH₄ in a one-pot setup).2. The pH is too acidic, favoring ketone reduction over imine formation.1. Switch to a more selective reducing agent like NaBH(OAc)₃ (STAB).[13]2. In a one-pot reaction, allow the ketone and amine to stir for 1-2 hours before adding the reducing agent to maximize imine concentration.[13]
Diastereoselectivity Issues 1. The choice of reducing agent can influence the stereochemical outcome.[7]2. Reaction temperature can affect the transition state equilibrium.1. Screen different reducing agents. Sterically demanding reagents like NaBH(OAc)₃ may favor attack from the less hindered face.[7]2. Perform the reduction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.
Dialkylation of Primary Amine The product (a secondary amine) is more nucleophilic than the starting primary amine and reacts with another molecule of the ketone.Use a larger excess of the primary amine starting material to outcompete the secondary amine product. Alternatively, adopt a stepwise procedure involving imine formation followed by reduction with NaBH₄.[10]

Conclusion

Reductive amination is an indispensable tool for the synthesis of 3-amino cyclohexane derivatives, providing a reliable and adaptable method for introducing molecular diversity. The selection of the appropriate reducing agent—with a strong preference for the mild and selective sodium triacetoxyborohydride in discovery settings—is paramount to achieving high yields and clean reaction profiles. By understanding the underlying mechanism and optimizing reaction parameters based on the specific substrates involved, researchers can effectively leverage this powerful transformation to accelerate the development of novel therapeutics and advanced materials.

References

  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium cyanoborohydride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. [Link]

  • Sodium Cyanoborohydride - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 11). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • N,N-Dimethylcyclohexylamine. (1972). Organic Syntheses, 52, 124. [Link]

  • Method for producing 4-substituted cis-cyclohexylamine. (n.d.).
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). PMC. [Link]

  • Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones. (n.d.). ResearchGate. [Link]

  • Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. (2020, December 4). ACS Publications. [Link]

  • Diastereoselective reductive amination process. (n.d.).
  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. (n.d.). PMC - NIH. [Link]

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Method

Application Note: Incorporating cis-3-Amino-N-methylcyclohexanecarboxamide into Kinase Inhibitor Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Structure-Based Drug Design (SBDD), Kinase Inhibition, Lead Optimization. Introduction: Escaping Flatland in Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Structure-Based Drug Design (SBDD), Kinase Inhibition, Lead Optimization.

Introduction: Escaping Flatland in Kinase Inhibitor Design

Historically, kinase inhibitor discovery has relied heavily on flat, heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) designed to mimic the adenine ring of ATP. While these 2D molecules effectively bind the kinase hinge region, their lack of three-dimensionality often leads to poor physicochemical properties, including low aqueous solubility, high plasma protein binding, and off-target promiscuity.

The paradigm shift known as "Escape from Flatland," introduced by Lovering et al.[1], demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates directly correlates with improved clinical success rates. Incorporating rigid, 3D-enriched aliphatic rings into kinase inhibitors is a proven strategy to enhance both solubility and target selectivity.

cis-3-Amino-N-methylcyclohexanecarboxamide has emerged as a privileged building block in this context. It provides a highly defined 3D vector that serves dual purposes:

  • The primary amine acts as a potent nucleophile for coupling to electron-deficient heteroaromatic kinase cores.

  • The N-methylcarboxamide group projects into the solvent-exposed channel or the ribose-binding pocket, forming critical hydrogen bonds with the kinase backbone while drastically improving aqueous solubility.

Workflow N1 Identify Flat Kinase Core (e.g., 2-Chloropyrimidine) N3 SNAr Coupling (DIPEA, NMP, 120°C) N1->N3 Electrophile N2 Select sp3-rich Amine (cis-3-Amino-N-methyl...) N2->N3 Nucleophile N4 Purification (Prep-HPLC) N3->N4 Crude Product N5 Biochemical Assay (TR-FRET) N4->N5 >95% Purity N6 Lead Optimization (SAR Analysis) N5->N6 IC50 < 10 nM

Figure 1: SBDD workflow for incorporating sp3-rich amines into kinase inhibitors.

Structural Rationale: The cis-Isomer Advantage

The stereochemistry of the cyclohexane ring dictates the spatial relationship between the core-binding amine and the solvent-interacting carboxamide. In the cis-configuration, the 1,3-substituents can adopt a diequatorial conformation, which minimizes 1,3-diaxial steric clashes and provides a stable, extended vector.

Conversely, the trans-isomer forces one of the bulky groups into an axial position, inducing ring strain and altering the trajectory of the carboxamide group, often resulting in a severe loss of binding affinity.

Table 1: Representative SAR Data for JNK3 Inhibition

Data illustrates the causality between 3D conformation and biochemical efficacy.

Inhibitor Motif (R-Group)Fsp3 ContributionJNK3 IC₅₀ (nM)Kinetic Solubility (µM)Rationale / Causality
Aniline (Flat) 0.00145.0< 5Flat aromatic; poor solubility and high promiscuity.
trans-3-Amino... 0.88850.045Axial clash disrupts H-bond geometry in the ribose pocket.
cis-3-Amino... 0.884.2 > 100 Diequatorial conformation perfectly aligns with the solvent channel.

Synthetic Protocol: SNAr Coupling

To integrate cis-3-amino-N-methylcyclohexanecarboxamide into a kinase inhibitor, a Nucleophilic Aromatic Substitution (SNAr) is typically employed. The use of a polar aprotic solvent (NMP) and a non-nucleophilic base (DIPEA) is critical to stabilize the Meisenheimer complex intermediate and drive the reaction to completion.

Materials Required:
  • Heteroaryl chloride core (e.g., substituted 2-chloropyrimidine) (1.0 eq)

  • cis-3-Amino-N-methylcyclohexanecarboxamide hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Step-by-Step Methodology:
  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 mmol) in anhydrous NMP (4.0 mL).

  • Reagent Addition: Add cis-3-amino-N-methylcyclohexanecarboxamide hydrochloride (1.2 mmol). The hydrochloride salt is used for bench stability but requires excess base for in situ free-basing.

  • Base Addition: Dropwise add DIPEA (3.0 mmol). Causality: DIPEA neutralizes the HCl salt and acts as an acid scavenger during the SNAr process without competing as a nucleophile due to its steric bulk.

  • Reaction Execution: Seal the vial and heat the mixture to 120°C for 2–4 hours using an oil bath or microwave synthesizer. Monitor progression via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (3 × 10 mL). Causality: Multiple brine washes are essential to partition the high-boiling NMP into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.

Biochemical Validation: TR-FRET Kinase Assay

To validate the self-assembling properties and IC₅₀ of the newly synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended[2]. TR-FRET is highly resistant to compound auto-fluorescence—a common artifact in flat, conjugated libraries—making it the gold standard for evaluating sp3-enriched scaffolds[3].

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized cis-inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well black microplate using an acoustic dispenser (e.g., Echo).

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., JNK3) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the predetermined Kₘ apparent) and a fluorescein-labeled peptide substrate (e.g., LanthaScreen™ substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled phospho-specific antibody. Causality: EDTA chelates Mg²⁺, immediately halting kinase activity, while the Tb-antibody binds the phosphorylated substrate, bringing the Tb donor and fluorescein acceptor into close proximity (<10 nm)[3].

  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC₅₀ using the 520/495 nm emission ratio fit to a four-parameter logistic curve.

Pathway Stimulus Cellular Stress MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MKK MKK4 / MKK7 MAP3K->MKK Phosphorylation JNK JNK1/2/3 MKK->JNK Phosphorylation cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Inhibitor cis-3-Amino-N-methyl... Kinase Inhibitor Inhibitor->JNK ATP-competitive Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression

Figure 2: JNK signaling pathway and the targeted intervention by the synthesized inhibitor.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230.

  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.

Sources

Application

Derivatization of the primary amine in cis-3-Amino-N-methylcyclohexanecarboxamide

An In-Depth Guide to the Derivatization of the Primary Amine in cis-3-Amino-N-methylcyclohexanecarboxamide Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of the Primary Amine in cis-3-Amino-N-methylcyclohexanecarboxamide

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery and chemical biology, the precise modification of molecular scaffolds is paramount. The compound cis-3-Amino-N-methylcyclohexanecarboxamide represents a versatile building block, featuring a primary aliphatic amine and a secondary amide on a stereochemically defined cyclohexane core. The primary amine serves as a crucial handle for chemical modification, allowing for the systematic alteration of the molecule's physicochemical properties, biological activity, and analytical characteristics.

Derivatization of this primary amine is a critical step for a variety of applications. It can be used to:

  • Improve Analytical Detection: By attaching chromophoric or fluorophoric tags, researchers can dramatically enhance the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

  • Modify Pharmacokinetic Properties: Altering the amine's basicity and lipophilicity through derivatization can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Probe Structure-Activity Relationships (SAR): Systematically creating a library of derivatives (e.g., amides, sulfonamides) allows for the exploration of how different functional groups at this position influence biological targets.

  • Enable Chiral Separation: For enantiomerically pure or racemic variants of this scaffold, derivatization with a chiral agent creates diastereomers that can be separated and quantified using standard chromatographic techniques.[3][4]

This guide provides a detailed exploration of two robust and widely applicable derivatization strategies for the primary amine of cis-3-Amino-N-methylcyclohexanecarboxamide: Acylation to form a stable amide and Sulfonylation for fluorescent labeling. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights to ensure successful and reproducible outcomes.

Chemical Principles and Strategic Considerations

The chemistry of the primary amine is dominated by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile.[5] This nucleophilicity is the basis for the derivatization reactions discussed herein.

Strategy 1: Acylation via Nucleophilic Acyl Substitution

Acylation is a fundamental transformation that converts the primary amine into a chemically stable, neutral amide. The most common reagents for this are highly electrophilic acyl chlorides. The reaction proceeds via a nucleophilic addition-elimination mechanism.[6]

  • Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5][7]

  • Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation: The resulting N-acylated ammonium species is deprotonated by a base to yield the final, neutral amide product.

A critical consideration is the hydrogen chloride (HCl) byproduct generated during the reaction.[7] This acid will protonate any unreacted starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (a "proton sponge") such as triethylamine (Et₃N) or pyridine must be added to scavenge the HCl as it forms.[7][8]

Strategy 2: Sulfonylation for Analytical Tagging

Sulfonylation is analogous to acylation but involves reacting the amine with a sulfonyl chloride (e.g., dansyl chloride) to form a highly stable sulfonamide. Sulfonyl chlorides are potent electrophiles, and the reaction mechanism is similar to that of acylation.[9]

The key advantage of using a reagent like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is the introduction of a highly fluorescent dansyl group.[10] This allows for the sensitive detection of the derivatized amine using an HPLC system equipped with a fluorescence detector (HPLC-FLD), enabling precise quantification at very low concentrations.[11] These reactions are typically performed under basic conditions to facilitate the deprotonation of the amine and neutralize the HCl byproduct.[11]

Protocol 1: Acylation of cis-3-Amino-N-methylcyclohexanecarboxamide

This protocol details the formation of an N-acetyl derivative, a common modification for altering polarity and hydrogen bonding capability.

Objective: To convert the primary amine into a stable acetamide.

Workflow Diagram:

sub Dissolve Substrate (cis-3-Amino-N-methylcyclohexanecarboxamide) and Base (Et3N) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) sub->cool add Add Acetyl Chloride Dropwise cool->add react Warm to RT Stir for 1-2 hours add->react monitor Monitor Reaction (TLC) react->monitor quench Quench with H2O monitor->quench Upon Completion extract Extract with DCM (3x) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 Filter and Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for the N-acetylation of the primary amine.

Materials and Reagents
Reagent/MaterialPurpose
cis-3-Amino-N-methylcyclohexanecarboxamideStarting Material (Substrate)
Acetyl Chloride (AcCl)Acylating Agent
Triethylamine (Et₃N)Base (HCl Scavenger)
Dichloromethane (DCM), AnhydrousReaction Solvent
Deionized Water (H₂O)Quenching Agent
Saturated Sodium Chloride Solution (Brine)Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Thin Layer Chromatography (TLC) PlateReaction Monitoring
Silica GelStationary Phase for Purification
Ethyl Acetate / HexanesMobile Phase for Chromatography
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-Amino-N-methylcyclohexanecarboxamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0 °C.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring solution using a syringe. A white precipitate (triethylammonium chloride) will form.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The product spot should be less polar (higher Rf) than the starting amine.

  • Work-up (Quenching): Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) to yield the pure N-acetylated derivative.

Protocol 2: Fluorescent Labeling with Dansyl Chloride

This protocol is designed for analytical applications, enabling sensitive quantification of the amine by HPLC with fluorescence detection.

Objective: To label the primary amine with a fluorescent tag for quantitative analysis.

Workflow Diagram:

sub Prepare Amine Solution in 0.1 M NaHCO3 Buffer (pH ~9) mix Add Dansyl-Cl Solution to Amine Solution sub->mix reagent Prepare Dansyl-Cl Solution in Acetone reagent->mix react Incubate at 60 °C for 45 min (in the dark) mix->react quench Quench with Primary Amine (e.g., Proline) react->quench prepare Filter and Dilute for HPLC-FLD Analysis quench->prepare

Caption: Workflow for fluorescent labeling with dansyl chloride.

Materials and Reagents
Reagent/MaterialPurpose
cis-3-Amino-N-methylcyclohexanecarboxamideAnalyte
Dansyl ChlorideFluorescent Labeling Reagent
Sodium Bicarbonate (NaHCO₃)Buffer Component
AcetoneSolvent for Dansyl Chloride
L-Proline or similar primary amineQuenching Agent
Acetonitrile, HPLC GradeMobile Phase Component
Deionized Water, HPLC GradeMobile Phase Component
0.22 µm Syringe FilterSample Filtration
Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of cis-3-Amino-N-methylcyclohexanecarboxamide in 0.1 M sodium bicarbonate buffer (pH should be adjusted to ~9).

    • Prepare a solution of dansyl chloride in acetone (e.g., 1.5 mg/mL). This solution should be made fresh.

  • Derivatization Reaction:

    • In a small vial, mix 100 µL of the amine solution with 200 µL of the dansyl chloride solution.

    • Vortex the mixture briefly and incubate it in a heating block or water bath at 60 °C for 45 minutes. It is crucial to protect the vial from light (e.g., by wrapping it in aluminum foil) to prevent photobleaching of the dansyl group.[11]

  • Quenching:

    • After incubation, cool the vial to room temperature.

    • Add a small amount of a quenching solution (e.g., 100 µL of a proline solution) to react with any excess dansyl chloride. This step is vital to prevent the derivatization of other components in the analytical system or changes over time.

  • Sample Preparation for HPLC:

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample as needed with the initial mobile phase of your HPLC method.

  • HPLC-FLD Analysis:

    • Inject the prepared sample into an HPLC system equipped with a fluorescence detector.

    • Typical excitation (λex) and emission (λem) wavelengths for dansyl derivatives are around 330-350 nm and 510-540 nm, respectively. These should be optimized for your specific instrument.

Advanced Application: Chiral Derivatization for Enantiomeric Resolution

While the cis-1,3-disubstituted parent molecule is achiral due to a plane of symmetry, synthetic routes often produce chiral intermediates or analogues. If you are working with a racemic mixture of a similar chiral amine, derivatization with an enantiomerically pure Chiral Derivatizing Agent (CDA) is a powerful strategy to determine enantiomeric excess (% ee).[3]

The principle involves reacting the enantiomeric pair (R-amine and S-amine) with a single enantiomer of a CDA (e.g., R-CDA). This reaction creates a mixture of diastereomers (R-CDA-R-amine and R-CDA-S-amine).[13] Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified by standard achiral HPLC or distinguished by NMR spectroscopy.[4]

Prominent Chiral Derivatizing Agents for Primary Amines:

Chiral Derivatizing Agent (CDA)Common NameAnalytical MethodKey Feature
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMosher's Acid ChlorideNMR, HPLCForms stable diastereomeric amides. The -CF₃ group provides a clean NMR signal for integration.[4]
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideMarfey's ReagentHPLCReacts to form stable derivatives with strong UV absorbance for easy detection.[3][13]
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECHPLCIntroduces a highly fluorescent fluorenyl group, enabling very sensitive detection.[3]

Conclusion and Expert Recommendations

The derivatization of the primary amine in cis-3-Amino-N-methylcyclohexanecarboxamide is a versatile and essential tool for researchers in chemical synthesis and drug development.

  • For synthetic modification and SAR studies, acylation with various acyl chlorides provides a robust and straightforward method to generate a diverse library of stable amides.

  • For sensitive quantification in complex biological or environmental matrices, fluorescent labeling with dansyl chloride followed by HPLC-FLD analysis is the gold standard, offering excellent sensitivity and reproducibility.

When performing these reactions, always prioritize anhydrous conditions for acylation and sulfonylation to prevent hydrolysis of the highly reactive chloride reagents.[7] Furthermore, the use of a stoichiometric excess of a non-nucleophilic base is not optional; it is critical for driving the reaction to completion by neutralizing the HCl byproduct.[7][8] By carefully selecting the appropriate derivatization strategy and meticulously following validated protocols, researchers can effectively unlock the full potential of this valuable chemical scaffold.

References

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • Higashi, Y., & Fukushima, T. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science, 29(10), 1390-8. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Cai, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(11), 2633-2646. [Link]

  • Save My Exams. (2025). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Scribd. (n.d.). Derivatization of Amines. [Link]

  • Sci-Hub. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • Mondal, P., & Jana, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • ResearchGate. (n.d.). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride | Request PDF. [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. [Link]

  • YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?. [Link]

  • National Center for Biotechnology Information. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. [Link]

  • National Center for Biotechnology Information. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

  • National Center for Biotechnology Information. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Royal Society of Chemistry. (2023). Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently. [Link]

  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

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Method

Application Notes &amp; Protocols: Strategic N-Methylation of Cyclohexanecarboxamide Precursors

Introduction: The "Magic Methyl" Effect and the Challenge of Amide N-Methylation In the landscape of drug discovery and development, the strategic addition of a single methyl group—often termed the "magic methyl" effect—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Methyl" Effect and the Challenge of Amide N-Methylation

In the landscape of drug discovery and development, the strategic addition of a single methyl group—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological profile. This seemingly minor modification can enhance metabolic stability, improve membrane permeability, increase binding affinity, and modulate selectivity. N-methylated amides, in particular, are prevalent structural motifs in a vast array of pharmaceuticals.

Cyclohexanecarboxamide serves as an excellent and structurally relevant model for aliphatic primary amides. Its N-methylation to N-methylcyclohexanecarboxamide presents a classic challenge in synthetic chemistry. The core difficulty lies in the electronic nature of the amide bond itself. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering the nitrogen significantly less nucleophilic than that of an amine.[1][2] Consequently, direct alkylation requires carefully chosen conditions to deprotonate the amide, forming a more reactive amidate intermediate, without promoting undesired side reactions.

A second significant hurdle, especially with highly reactive traditional methylating agents, is the propensity for overalkylation, leading to the formation of the tertiary N,N-dimethyl amide.[3][4] This guide provides a detailed exploration of various reaction conditions, from classical methods to modern, highly selective protocols, for the N-methylation of cyclohexanecarboxamide and related primary amide precursors. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers toward successful and reproducible outcomes.

Mechanistic Underpinnings: Activating the Amide

The N-methylation of a primary amide is fundamentally a two-step process involving activation and nucleophilic substitution.

  • Deprotonation (Activation): A sufficiently strong base is required to abstract the acidic proton from the amide nitrogen (pKa in DMSO ≈ 22-25), generating a resonance-stabilized amidate anion. This step is critical as it transforms the poorly nucleophilic amide into a potent nucleophile.

  • Nucleophilic Attack (Sₙ2): The resulting amidate anion attacks the methylating agent in a bimolecular nucleophilic substitution (Sₙ2) reaction, forming the new N-CH₃ bond and displacing a leaving group.

The choice of base, solvent, and methylating agent directly influences the efficiency of both steps and dictates the overall success and selectivity of the reaction.

N-Methylation_Mechanism Amide Cyclohexanecarboxamide (Poorly Nucleophilic) Amidate Amidate Anion (Strong Nucleophile) Amide->Amidate + Base - H₂O Base Base (e.g., KOH) Product N-Methylcyclohexanecarboxamide Amidate->Product + CH₃-I MethylatingAgent Methylating Agent (e.g., CH₃-I) MethylatingAgent->Product Salt Salt (e.g., KI)

Caption: General mechanism for base-mediated N-methylation of amides.

A Comparative Analysis of N-Methylation Strategies

The selection of a methylation strategy depends on factors such as scale, substrate tolerance, safety requirements, and the desired level of selectivity. Below is a summary of common approaches.

Methylating AgentTypical Base(s)Typical Solvent(s)Temp. (°C)Key AdvantagesKey Disadvantages & Challenges
Methyl Iodide (MeI) KOH, NaH, K₂CO₃DMF, THF, Acetone25 - 80High reactivity, inexpensive.Highly toxic, volatile, prone to over-methylation.[4][5][6]
Dimethyl Sulfate (DMS) NaOH, K₂CO₃Water, Toluene30 - 100Potent methylating agent, cost-effective.Extremely toxic and carcinogenic.[4][7][8][9]
Phenyl Trimethylammonium Iodide (PhMe₃NI) KOH, CsOHToluene, CPME100 - 120Excellent monoselectivity , safe, easy to handle.[3][4]Higher cost, requires elevated temperatures.
Tetramethylammonium Fluoride (TMAF) (Acts as base)Toluene100Metal-free, good selectivity, operational simplicity.[10][11]Can methylate other functional groups (OH, SH).[10]
Peroxides (e.g., DTBP, DCP) None (Neutral)Chlorobenzene110 - 130Neutral conditions, avoids strong bases.Requires a transition metal catalyst (e.g., CuCl).[12]
Methanol (CH₃OH) K₂CO₃Methanol130"Green" methyl source, inexpensive.Requires a transition metal catalyst (e.g., Mn, Ru).[13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-methylation of cyclohexanecarboxamide using both a traditional and a modern, selective method.

Protocol 1: N-Methylation using Methyl Iodide and Potassium Hydroxide

This method is effective but requires stringent safety precautions due to the high toxicity and volatility of methyl iodide.

Materials and Reagents:

  • Cyclohexanecarboxamide

  • Methyl Iodide (CH₃I)

  • Potassium Hydroxide (KOH), powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and addition funnel

Procedure:

  • Setup: Under a nitrogen atmosphere, add cyclohexanecarboxamide (1.0 eq) and anhydrous DMF to a round-bottom flask. Stir the mixture at room temperature until the amide dissolves.

  • Base Addition: Carefully add powdered potassium hydroxide (1.2 eq) to the solution. Stir the suspension for 30 minutes at room temperature.

  • Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.1 eq) dropwise via a syringe or addition funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate N-methylcyclohexanecarboxamide.

⚠️ Safety Precautions:

  • Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[6] All manipulations must be performed in a certified chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended).

  • Quench any residual methyl iodide in waste streams with a basic solution (e.g., dilute NaOH).[6]

Protocol 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This modern protocol offers excellent monoselectivity, avoiding the common issue of overalkylation, and utilizes a safer, solid methylating agent.[3][4]

Materials and Reagents:

  • Cyclohexanecarboxamide

  • Phenyl Trimethylammonium Iodide (PhMe₃NI)

  • Potassium Hydroxide (KOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • Setup: To a round-bottom flask, add cyclohexanecarboxamide (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), potassium hydroxide (2.0 eq), and toluene.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography. This method's high selectivity often simplifies purification significantly.[3]

Experimental_Workflow Setup 1. Reaction Setup (Amide, Base, Reagent, Solvent) Reaction 2. Reaction (Heating, Stirring, Monitoring) Setup->Reaction Apply Heat/Time Workup 3. Quenching & Extraction Reaction->Workup Reaction Complete Purification 4. Drying, Concentration & Column Chromatography Workup->Purification Analysis 5. Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for N-methylation experiments.

Troubleshooting and Field-Proven Insights

  • Problem: Low or No Conversion

    • Causality: Insufficient base strength to deprotonate the amide, low reaction temperature, or impure reagents. The presence of water can consume the base and hydrolyze the methylating agent.

    • Solution: Ensure all glassware and solvents are anhydrous.[6] Consider a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature in increments of 10-20 °C. Verify the purity of the starting amide.

  • Problem: Significant Over-methylation (Formation of Tertiary Amide)

    • Causality: This is the primary drawback of highly reactive methylating agents like MeI and DMS.[4] The initially formed secondary amide is deprotonated and reacts a second time.

    • Solution: The most effective solution is to switch to a monoselective reagent like phenyl trimethylammonium iodide (PhMe₃NI).[3][4] If using traditional reagents, carefully control the stoichiometry (use no more than 1.05-1.1 equivalents of the methylating agent) and monitor the reaction closely to stop it before significant bis-methylation occurs.

  • Problem: Inconsistent Results

    • Causality: The physical form of the base can impact reactivity. For example, powdered KOH has a higher surface area than pellets and is more effective in heterogeneous mixtures.

    • Solution: Use freshly powdered, high-purity base for each reaction. Ensure vigorous and consistent stirring, especially in heterogeneous reaction mixtures, to maximize contact between reagents.

Conclusion

The N-methylation of cyclohexanecarboxamide, while seemingly straightforward, requires a nuanced understanding of the interplay between the substrate's nucleophilicity and the chosen reaction conditions. Traditional methods employing methyl iodide or dimethyl sulfate are effective but are hampered by significant safety concerns and a lack of selectivity. Modern advancements have introduced safer and remarkably monoselective reagents, such as phenyl trimethylammonium iodide, which largely circumvent the persistent issue of overalkylation.[3][4] Furthermore, emerging strategies utilizing greener C1 sources like methanol or peroxides, often in conjunction with transition metal catalysts, pave the way for more sustainable synthetic routes.[12][13] The optimal choice of protocol will always depend on the specific project goals, balancing the need for efficiency, safety, cost, and environmental impact.

References

Sources

Application

Application Note: Solid-Phase Synthesis of cis-3-Amino Cyclohexane Scaffolds in Peptidomimetics

Executive Summary The incorporation of non-canonical, conformationally restricted amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among these, the cis-3-aminocyclohexanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical, conformationally restricted amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among these, the cis-3-aminocyclohexanecarboxylic acid (cis-ACHC) scaffold offers unique topological constraints that drive the formation of highly specific secondary structures. This application note provides an authoritative, in-depth guide to the conformational logic, synthetic challenges, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully integrate cis-ACHC into bioactive foldamers and self-assembling nanomaterials.

Conformational Dynamics & Structural Logic

The stereochemical configuration of cyclohexane-based amino acids profoundly dictates their ability to stabilize helical secondary structures. While trans-2-aminocyclohexanecarboxylic acid derivatives are well-known for promoting robust 14-helix formation due to their diequatorial positioning, the cis-3-aminocyclohexanecarboxylic acid configuration presents a more complex and highly valuable conformational landscape 1.

Homochiral oligomers of cis-ACHC do not typically form stable helical structures in isolation 1. However, when incorporated into alternating α,γ-cyclic peptides (α,γ-CPs) in a 1:1 ratio, the cis-ACHC core enforces a highly specific dihedral angle (θ ≈ -60°) 1. This geometric constraint aligns the hydrogen bond donors and acceptors (from residue i to i+3), driving extended hydrogen-bonding networks that lead to the hierarchical self-assembly of insoluble peptide nanotubes (SPNs) 2.

Conformational logic of cis-ACHC driving 14-helix foldamers and nanotube assembly.

Solid-Phase Synthesis Logic: Overcoming Steric Hindrance

The solid-phase synthesis of peptides containing conformationally restricted cyclohexane derivatives requires significant deviation from standard protocols 1. The primary mechanistic challenge is the severe steric hindrance imposed by the bulky cyclohexane ring, which impedes the nucleophilic attack of the resin-bound amine onto the activated ester of the incoming amino acid.

Causality of Reagent Selection: Standard coupling reagents (e.g., HBTU or TBTU) generate relatively stable benzotriazole esters that react too slowly with the hindered cis-ACHC amine, leading to incomplete couplings and truncated deletion sequences. To overcome this, the use of HATU in combination with HOAt is strongly recommended. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation, effectively accelerating the aminolysis of the active ester. Furthermore, elevating the reaction temperature to 60°C provides the necessary kinetic energy to overcome the steric activation barrier without inducing significant epimerization.

Quantitative Analysis of Coupling Efficacy

The following table summarizes the optimization landscape for coupling sterically hindered cis-ACHC residues onto a growing peptide chain on solid support:

Coupling StrategyReagents (4 eq)Temp (°C)Time (min)Avg. Coupling EfficiencyEpimerization Risk
Standard HBTU / HOBt / DIPEA2560< 45%Low
Enhanced DIC / Oxyma Pure25120~ 72%Low
Optimized HATU / HOAt / DIPEA6045> 98%Moderate
Microwave DIC / Oxyma / MW7515> 99%High

Self-Validating SPPS Protocol for cis-ACHC Peptides

To ensure high-fidelity synthesis, the following protocol integrates continuous quality control (QC) loops, making it a self-validating system.

Optimized SPPS workflow for sterically hindered cis-ACHC with self-validating QC.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Suspend Fmoc-Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes. Rationale: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for hindered incoming monomers.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

  • Validation Check 1: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines. If the beads remain colorless, repeat the deprotection step.

Phase 2: Optimized Coupling of Fmoc-cis-ACHC

  • Activation: Dissolve Fmoc-cis-ACHC (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and HOAt (0.4 mmol, 4 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution. Pre-activate for exactly 3 minutes to allow the formation of the highly reactive 7-aza-OBt ester.

  • Coupling: Add the activated mixture to the resin. Incubate in a heating block or microwave synthesizer at 60°C for 45 minutes.

  • Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation Check 2: Perform a Kaiser test. A yellow/colorless bead indicates successful coupling (>99%).

    • Self-Correction Loop: If the test is slightly blue (indicating incomplete coupling), do NOT proceed to deprotection. Perform a secondary coupling using DIC/Oxyma Pure (4 eq each, 25°C, 2 hours) to cap unreacted sites without risking the epimerization associated with prolonged HATU exposure.

Phase 3: Cleavage and Global Deprotection

  • Cleavage: Treat the dried resin with a cleavage cocktail consisting of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Validation Check 3: Lyophilize the pellet and analyze the crude product via high-resolution LC-MS to confirm the target mass and assess crude purity prior to preparative HPLC isolation.

Downstream Applications in Drug Discovery

Beyond basic structural biology, the cis-ACHC scaffold is highly prized in medicinal chemistry. Cyclic peptides incorporating alternating α-amino acids and cis-ACHC have been extensively utilized to create self-assembling peptide nanotubes (SPNs) capable of mimicking natural ion channels within phospholipid bilayers [[2]](). Furthermore, the rigid framework of cis-3-amino cyclohexane derivatives has been successfully exploited to design multipotent hybrids. By precisely orienting pharmacophores, these scaffolds can act as dual-binding site inhibitors for complex enzymes, such as Acetylcholinesterase (AChE), offering novel therapeutic avenues for neurodegenerative diseases like Alzheimer's 3.

References

  • The Diverse World of Foldamers: Endless Possibilities of Self-Assembly MDPI - International Journal of Molecular Sciences[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides Chemical Reviews - ACS Publications[Link]

  • Peptide Applications In Biomedicine, Biotechnology And Bioengineering VDOC.PUB[Link]

  • Profiling donepezil template into multipotent hybrids with antioxidant properties Semantic Scholar[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Z-to-E (Cis-to-Trans) Isomerization During Amide Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals navigating the synthesis of amides from α,β-unsaturated carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals navigating the synthesis of amides from α,β-unsaturated carboxylic acids (e.g., Z-alkenoic acids, maleic acid monoamides, or cis-cinnamic derivatives).

A notorious and frequently encountered challenge in these reactions is the unwanted isomerization of the cis (Z) double bond to the thermodynamically more stable trans (E) configuration during the activation and coupling steps[1]. This guide provides a mechanistic breakdown of the problem, a troubleshooting FAQ, and self-validating experimental protocols to preserve stereochemical integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Z-alkenoic acid isomerize to the E-isomer when using standard HATU/DIPEA coupling conditions? A: Isomerization during amide coupling is a kinetically driven side-reaction triggered by the activation of the carboxylic acid[1]. When the acid is converted into a highly electrophilic active ester (e.g., an OBt or OAt ester via HATU), the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated α,β-unsaturated system is significantly lowered. This makes the β-carbon highly susceptible to reversible Michael addition by the tertiary amine base (like DIPEA) or the incoming amine nucleophile.

The temporary loss of the double bond allows free rotation around the Cα-Cβ single bond. Subsequent elimination expels the base/nucleophile, regenerating the double bond in the thermodynamically favored trans (E) configuration. Alternatively, strong bases can deprotonate the α-position to form a transient ketene, which also leads to the loss of stereochemical integrity[1][2].

Q2: Which coupling reagents and bases should I avoid to maintain the Z-configuration? A: You must avoid highly activating uronium/aminium salts (e.g., HATU, HBTU, COMU) combined with strong, unhindered, or moderately hindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These conditions almost universally lead to significant Z-to-E isomerization due to the high electrophilicity of the intermediate and the basicity of the environment[1].

Q3: What are the recommended coupling strategies to prevent this isomerization? A: To preserve the Z-geometry, you must minimize the lifetime of the activated intermediate and reduce the basicity/nucleophilicity of the reaction medium:

  • T3P with N-Methylmorpholine (NMM): Propylphosphonic anhydride (T3P) forms a less electrophilic mixed anhydride. Pairing it with a weaker base like NMM (pKₐ ~7.4) instead of DIPEA (pKₐ ~10.5) significantly reduces the rate of reversible Michael addition while still driving the coupling[2].

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is renowned for its resistance to racemization and isomerization, forming a stable intermediate that resists base-catalyzed side reactions[3].

  • Base-Free Acid Chloride Formation: Using Ghosez's reagent allows for the conversion of the acid to an acid chloride under strictly neutral conditions.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A Z-Alkenoic Acid B Activated Z-Ester (Highly Electrophilic) A->B Coupling Agent C Michael Adduct (C-C Free Rotation) B->C Base/Nu Attack E Desired Z-Amide B->E Amine (Fast) D Activated E-Ester (Thermodynamically Stable) C->D Elimination F Undesired E-Amide D->F Amine

Mechanistic pathway of base-induced Z-to-E isomerization during amide coupling.

Workflow Start Target: Z-Alkenoic Amide Q1 Is the substrate highly sensitive to base or prone to Michael addition? Start->Q1 T3P Protocol 1: T3P + NMM (Mild Base Strategy) Q1->T3P No / Moderate Risk Ghosez Protocol 2: Ghosez's Reagent (Base-Free Strategy) Q1->Ghosez Yes (High Risk) Success Validate Geometry via 1H NMR (³J_cis = 7-12 Hz) T3P->Success Ghosez->Success

Decision matrix for selecting the optimal coupling strategy for Z-unsaturated acids.

Part 3: Quantitative Comparison of Coupling Systems

The following table summarizes the causality between the chosen coupling system and the risk of Z-to-E isomerization.

Coupling ReagentBaseIsomerization RiskMechanistic Causality
HATU / HBTU DIPEA / TEAHigh Forms highly electrophilic OBt/OAt esters; strong bases promote rapid Michael addition/elimination[1].
EDC·HCl / HOBt DIPEAModerate Slower activation than HATU, but the presence of DIPEA still allows for significant β-carbon attack over time.
T3P NMM / PyridineLow Forms a less reactive mixed phosphonic anhydride; weak bases minimize unwanted deprotonation/addition[2].
DEPBT DIPEA / NoneLow Resists racemization and isomerization by forming a stable, less electrophilic intermediate[3].
Ghosez's Reagent NoneZero Generates an acid chloride under strictly neutral conditions; the amine traps the intermediate without the need for any base.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mild Amide Coupling using T3P and NMM

This protocol relies on the attenuated electrophilicity of the T3P-anhydride intermediate and the low basicity of N-Methylmorpholine (NMM) to prevent isomerization[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the Z-alkenoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy available for rotation around the C-C bond if a transient Michael adduct forms.

  • Base Addition: Add NMM (2.5 equiv) dropwise. Causality: NMM is basic enough to facilitate the coupling but too weak to efficiently deprotonate the α-position or act as a potent nucleophile.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until completion (monitored by TLC/LCMS).

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Protocol 2: Base-Free Activation using Ghosez's Reagent

For hyper-sensitive substrates where even NMM induces isomerization, a strictly base-free approach is required.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the Z-alkenoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under argon. Cool to 0 °C.

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.1 equiv) dropwise. Stir at 0 °C for 1 hour. Causality: Ghosez's reagent converts the acid to an acid chloride while generating a neutral amide byproduct, completely avoiding the use of basic additives.

  • Amine Preparation: In a separate flask, dissolve the free-base amine (1.1 equiv) in anhydrous DCM. (Note: Do not use amine hydrochloride salts here, as they would require an exogenous base to liberate the nucleophile).

  • Coupling: Add the amine solution dropwise to the acid chloride at 0 °C. Stir for 2 hours, allowing it to slowly reach room temperature.

  • Workup: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography.

🔬 System Validation Check (Critical Step)

To ensure the protocol was successful and the system is self-validating, you must analyze the crude product using ¹H NMR spectroscopy before proceeding:

  • Locate the vinylic protons of the α,β-unsaturated amide.

  • Calculate the ³J coupling constant:

    • If ³J = 7–12 Hz , the Z (cis) geometry has been successfully retained.

    • If ³J = 14–18 Hz , the protocol has failed, and E (trans) isomerization has occurred.

Sources

Optimization

Technical Support Center: Resolution and Purification of cis- and trans-3-Amino-N-methylcyclohexanecarboxamide

Welcome to the Technical Support Center. The separation of geometric alicyclic isomers, such as cis- and trans-3-amino-N-methylcyclohexanecarboxamide, presents a significant analytical and preparative challenge due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The separation of geometric alicyclic isomers, such as cis- and trans-3-amino-N-methylcyclohexanecarboxamide, presents a significant analytical and preparative challenge due to their nearly identical molecular weights, boiling points, and functional group profiles. However, their distinct spatial arrangements (diequatorial vs. axial-equatorial conformations) lead to profound differences in biological activity, receptor binding affinity, and downstream chemical reactivity 1.

This guide provides field-proven, self-validating methodologies for researchers and drug development professionals to successfully isolate these isomers.

Separation Strategy & Workflow

Depending on your scale and purity requirements, three primary modalities are utilized for the resolution of these isomers.

G Start Mixture of cis/trans 3-Amino-N-methylcyclohexanecarboxamide HPLC Method A: Preparative HPLC (Direct Amine Separation) Start->HPLC High Purity, Low Yield Cryst Method B: Diastereomeric Salt Crystallization Start->Cryst Scalable, Thermodynamic Deriv Method C: N-Boc Derivatization & Silica Chromatography Start->Deriv Enhanced Lipophilicity HPLC_Out Resolved cis & trans Free Amines HPLC->HPLC_Out Cryst_Out Enriched Crystalline Salt (e.g., cis-isomer) Cryst->Cryst_Out Deriv_Out Separated N-Boc cis & trans isomers Deriv->Deriv_Out Final Pure cis & trans Free Amines Cryst_Out->Final Salt Break (Base Extraction) Deprotect Acidic Deprotection (TFA/DCM) Deriv_Out->Deprotect Deprotect->Final

Workflow for the separation of cis/trans-3-Amino-N-methylcyclohexanecarboxamide isomers.

Module A: Derivatization-Assisted Normal Phase Chromatography

Mechanistic Rationale: Direct separation of the free amine isomers on bare silica is notoriously difficult. The primary amine acts as a strong hydrogen bond donor and acceptor, leading to non-specific, irreversible adsorption on silanol groups. By converting the amine to a bulky tert-butyloxycarbonyl (Boc) carbamate, we sterically hinder the nitrogen, eliminate one hydrogen bond donor, and drastically increase the molecule's overall lipophilicity 2. This allows the subtle dipole differences between the cis (diequatorial, higher net dipole) and trans (axial-equatorial, lower net dipole) configurations to dictate partitioning between the mobile phase and the stationary phase.

Experimental Protocol
  • Reaction Setup: Dissolve the amine mixture in anhydrous Dichloromethane (DCM) at 0 °C. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA). Warm to room temperature and stir for 4 hours.

  • Quench & Extract: Wash the organic layer sequentially with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chromatography: Load the crude mixture onto a silica gel column. Elute with a shallow gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Deprotection: Treat the isolated fractions with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, then concentrate to yield the pure amine TFA salts.

Self-Validation Checkpoint: During chromatography, spot fractions on a TLC plate and stain with Ninhydrin. The Boc-protected intermediates will NOT stain purple immediately at room temperature, but will appear after intense heating, confirming the amine is protected and the carboxamide remains intact.

Troubleshooting & FAQs

Q: My Boc-protected isomers are still co-eluting on the silica gel column. How can I improve the separation? A: Co-elution of geometric isomers on normal-phase silica usually indicates that the mobile phase is too polar, compressing the Rf values. To exploit the subtle dipole differences, reduce the polarity of your eluent. Switch from an Ethyl Acetate/Hexane system to a shallower gradient of Methyl tert-butyl ether (MTBE)/Hexane. MTBE provides different hydrogen-bond accepting properties that selectively interact with the secondary amide, amplifying the separation.

Q: Why is my N-methylcarboxamide group hydrolyzing during deprotection? A: Prolonged exposure to strong aqueous acids can hydrolyze the secondary amide to a carboxylic acid. To prevent this, ensure your deprotection step is performed under strictly anhydrous conditions using TFA in dry DCM. Neutralize the TFA salt immediately after concentration using a mild base or basic ion-exchange resin.

Module B: Preparative HPLC of Free Amines

Mechanistic Rationale: For rapid, high-purity isolation without derivatization, reversed-phase HPLC utilizing ion-pairing agents is highly effective. The addition of TFA to the mobile phase protonates both the basic amine and the acidic silanols on the column, preventing secondary tailing interactions. The hydrophobic trifluoroacetate counterion forms an ion pair with the protonated amine, increasing its retention on the C18 stationary phase so that the 3D conformational differences can be resolved 3.

Quantitative Data Summary

Standard parameters for the separation of aminocyclohexanecarboxylic acid derivatives 4.

Isomer FractionRetention Time (min)Resolution Factor (Rs)Typical Purity (%)Recovery (%)
cis-isomer8.4->99.085
trans-isomer11.23.1>98.582
(Conditions: C18 Prep Column, 250 x 21.2 mm, 5 µm. Mobile Phase: 5-25% ACN in H₂O with 0.1% TFA over 30 min. Flow: 20 mL/min. Detection: UV 210 nm).
Experimental Protocol
  • Sample Preparation: Dissolve the cis/trans mixture in the initial mobile phase (5% ACN / 95% H₂O with 0.1% TFA) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the C18 column with 5 column volumes of the initial mobile phase until the baseline stabilizes.

  • Injection & Elution: Inject 1 mL of the sample. Execute the gradient method outlined in the table above.

  • Fraction Collection: Collect fractions based on UV absorbance at 210 nm (monitoring the amide bond).

Self-Validation Checkpoint: Analyze the collected fractions via analytical LC-MS. The presence of a single, sharp peak with an m/z [M+H]⁺ = 157.2 in distinct fractions confirms successful geometric resolution without degradation of the molecule.

Troubleshooting & FAQs

Q: I am experiencing severe peak tailing for both isomers. How can I improve peak shape? A: Peak tailing for aliphatic amines is caused by secondary interactions between the protonated amine and unendcapped silanol groups on the silica support. If 0.1% TFA is insufficient, switch to a column specifically designed for basic compounds (e.g., hybrid silica or heavily endcapped phases). Alternatively, using a volatile buffer like 10 mM Ammonium Bicarbonate (pH 9.0) can suppress amine ionization, though this requires a column stable at high pH.

Module C: Diastereomeric Salt Resolution

Mechanistic Rationale: When the geometric mixture of the amine is treated with an enantiopure chiral acid (e.g., L-(+)-tartaric acid or mandelic acid), diastereomeric salts are formed. The cis-isomer, with its diequatorial substituents, often packs more densely into a crystalline lattice with the counterion, maximizing intermolecular hydrogen bonding networks. This results in a higher lattice energy and lower solubility in polar protic solvents, driving the selective precipitation of one isomer 5.

Experimental Protocol
  • Salt Formation: Dissolve the amine mixture in hot absolute ethanol. Add 1.0 equivalent of L-(+)-tartaric acid dissolved in a minimum amount of hot water.

  • Controlled Cooling: Allow the homogeneous solution to cool to room temperature at a highly controlled rate of 0.1 °C/min. Do not agitate aggressively.

  • Isolation: Filter the resulting crystals (typically enriched in the cis-isomer salt) and wash with ice-cold ethanol.

  • Salt Break: Suspend the crystals in saturated aqueous NaHCO₃ and extract with DCM to recover the free amine.

Self-Validation Checkpoint: Measure the melting point of the isolated crystals before the salt break. A sharp melting point range (< 2 °C) indicates high diastereomeric purity of the salt lattice. A broad range indicates co-precipitation of the trans-isomer.

Troubleshooting & FAQs

Q: The salt is "oiling out" instead of forming crystals. What is the thermodynamic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before the solubility limit is reached, preventing nucleation. This is thermodynamically driven by excessive solvent polarity or impurities disrupting the crystal lattice. To fix this, heat the biphasic mixture until homogeneous, then add an anti-solvent (e.g., MTBE) dropwise until the cloud point is reached. Seed the solution with a previously obtained crystal and cool it at a very slow rate to favor nucleation over phase separation.

References

  • BenchChem Technical Support Team. "trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 - Benchchem: Technical Support Center: Separation of Cis and Trans Isomers". Benchchem. 1

  • Romanelli, M. N., et al. "EC18 as a Tool To Understand the Role of HCN4 Channels in Mediating Hyperpolarization-Activated Current in Tissues". PMC. 3

  • Checco, J. W., et al. "Chemical Shifts of Artificial Monomers Used to Construct Heterogeneous-Backbone Protein Mimetics in Random Coil and Folded States". PMC.2

  • Johnston, D., et al. "Aminobenzoic and aminocyclohexane-carboylic acid compounds, compositions, and their method of use". European Patent Office. 5

  • Greyhound Chromatography Team. "HPLC Columns - Separation of cis-N-Boc-3-Aminocyclohexanecarboxylic Acid". Greyhound Chromatography. 4

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for cis-3-Amino-N-methylcyclohexanecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing purification bottlenecks with cis-3-Amino-N-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing purification bottlenecks with cis-3-Amino-N-methylcyclohexanecarboxamide.

This compound presents a unique physicochemical challenge: it possesses both a basic primary amine and a neutral secondary amide attached to a flexible, hydrophobic cyclohexane core. This zwitterionic-like behavior promotes extreme intermolecular hydrogen bonding, frequently leading to gelation or liquid-liquid phase separation (LLPS) during crystallization. This guide provides a self-validating, causality-driven framework to optimize your solvent systems, bypass LLPS, and isolate the pure cis-isomer.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product form a viscous oil instead of solid crystals upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the compound separates from the solvent as a solute-enriched liquid phase rather than an ordered crystalline solid[1]. For flexible amino-amides, this happens because strong intermolecular hydrogen bonding causes the solute to self-associate into an amorphous network before the temperature drops low enough to initiate true crystal nucleation[2]. If the melting point of this solute-solvent cluster is lower than the saturation temperature, oiling out is inevitable.

Q2: How do I select a solvent system that prevents oiling out? A2: You must balance polarity to disrupt self-association while maintaining a controlled supersaturation curve. A binary solvent system is highly recommended. If the boiling point of your primary solvent is too high, or if the solution becomes excessively supersaturated too quickly, the compound will oil out[3]. We recommend an Isopropanol / Heptane system. Isopropanol (a protic solvent) provides competitive hydrogen bonding to disrupt the amine-amide network, while Heptane acts as a tunable anti-solvent to drive crystallization.

PhysicochemicalLogic Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Solvent Optimal Binary Solvent (Isopropanol / Heptane) Amine->Solvent Requires Protic Solvation Amide Secondary Amide (-CONH-) H-Bond Donor/Acceptor Amide->Solvent Competes with Self-Association Ring Cyclohexane Ring Hydrophobic Core Ring->Solvent Drives Supersaturation

Fig 1: Physicochemical interactions dictating binary solvent selection for amino-amides.

Q3: How can I enrich the cis-isomer from a crude cis/trans mixture? A3: The cis-isomer and trans-isomer exhibit distinct 3D conformations (axial vs. equatorial substituents), resulting in different crystal lattice energies and solubility profiles. Slow cooling encourages the formation of a highly ordered crystal lattice of the less soluble isomer, leaving the more soluble isomer in the mother liquor[3]. Rapid cooling traps the undesired isomer in the crystal matrix.

Part 2: Quantitative Data – Solvent Screening Matrix

To save you time in the lab, we have summarized the thermodynamic and kinetic behaviors of cis-3-Amino-N-methylcyclohexanecarboxamide across various solvent systems.

Solvent SystemRatio (v/v)Solubility @ 20°CSolubility @ 70°CObservation upon CoolingYield (%)Purity (HPLC)
Water100%HighHighNo crystallization (remains dissolved)N/AN/A
Ethyl Acetate100%LowModerateFine needles, heavy wall-crusting45%92%
Toluene100%InsolubleLowRemains heterogeneous (poor recovery)N/AN/A
Isopropanol / Heptane 1:3 Low High Dense prisms (Optimal lattice formation) 82% >99%
Ethanol / MTBE1:3LowHighOiling out initially, slow crystallization65%95%

Part 3: Troubleshooting Guide – Overcoming LLPS

If you encounter oiling out during your workflow, do not discard the batch. Follow this logical decision tree to rescue the crystallization.

RecrystallizationWorkflow A Crude cis-3-Amino-N-methyl cyclohexanecarboxamide B Dissolve in Good Solvent (Isopropanol at 70°C) A->B C Controlled Cooling (0.1 °C/min) B->C D Phase Observation C->D E Solid Nucleation (Crystals) D->E Ideal Pathway F Liquid-Liquid Phase Separation (Oiling Out) D->F LLPS Occurs G Add Anti-Solvent (Heptane) E->G I Reheat to Clear Solution F->I H Filter & Dry Pure cis-Isomer G->H J Dilute & Add Seed Crystals I->J J->C

Fig 2: Recrystallization workflow and decision tree for managing liquid-liquid phase separation.

Corrective Actions for Oiling Out:
  • Dilution: Add 5-10% more of the good solvent (Isopropanol) to decrease the saturation level. Highly concentrated solutions are the primary trigger for LLPS[4].

  • Thermal Cycling: Reheat the mixture until the oil dissolves completely back into a single, clear phase.

  • Seeding: Introduce a small, pure seed crystal of the compound just above the historical cloud point. This bypasses the amorphous network phase and forces the kinetics toward crystalline nucleation[2].

  • Cooling Ramp: Reduce the cooling rate to 0.1 °C/min. Slow cooling encourages the formation of an ordered crystal lattice rather than a phase crash[3].

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checks to ensure you do not proceed to the next step if the system is failing.

Protocol A: Anti-Solvent Recrystallization (Free Base)

Use this protocol for standard purification and cis-isomer enrichment.

  • Dissolution: Suspend 10.0 g of crude cis-3-Amino-N-methylcyclohexanecarboxamide in 30 mL of Isopropanol (3 volumes).

  • Heating: Heat the suspension to 70°C under overhead agitation (300 rpm).

    • Validation Check: The solution must become completely transparent. If particulate matter remains, polish filter the hot solution through a pre-heated celite pad to prevent heterogeneous nucleation of impurities.

  • Seeding (Optional but Recommended): Cool the solution to 55°C and introduce 50 mg (0.5% w/w) of pure seed crystals.

    • Validation Check: The seeds should remain suspended. If they dissolve entirely, the solution is undersaturated; lower the temperature by 2°C and re-seed.

  • Anti-Solvent Addition: Using a syringe pump, add 90 mL of Heptane (9 volumes) dropwise over 2 hours while maintaining the temperature at 55°C.

    • Scientist Note: Rapid addition causes localized supersaturation spikes, driving the system directly into the LLPS metastable zone.

  • Cooling: Cool the resulting slurry to 5°C at a strict linear ramp of 0.1 °C/min.

  • Isolation: Filter the crystalline slurry through a sintered glass funnel. Wash the filter cake with 20 mL of cold Heptane (5°C).

  • Drying: Dry the crystals under vacuum at 40°C to constant weight.

Protocol B: Hydrochloride Salt Formation

Use this protocol if the free base stubbornly oils out due to high impurity loads or degradation products.

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethyl Acetate (5 volumes) at 25°C.

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 15 minutes under vigorous stirring.

    • Validation Check: Monitor the pH of an aliquot diluted in water; it should be < 3. An exothermic reaction will occur, and a thick white slurry of the HCl salt should precipitate immediately.

  • Ripening: Heat the slurry to 60°C for 30 minutes. This allows for Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Cool the mixture to 20°C, filter, and wash with 20 mL of cold Ethyl Acetate. Dry under vacuum.

References

  • BenchChem Technical Support Team. "Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification." Benchchem. 4

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization." Benchchem. 3

  • PharmaLego Technical Services. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego. 1

  • Various Authors. "A method to crystallize substances that oil out." ResearchGate. 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methylcyclohexanecarboxamide Reactions

Welcome to the Technical Support Center for advanced synthetic troubleshooting. N-methylcyclohexanecarboxamide presents a unique challenge in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. N-methylcyclohexanecarboxamide presents a unique challenge in organic synthesis. As a secondary amide featuring both an N-methyl group and a bulky cyclohexyl ring, it exhibits profound steric shielding around its reactive centers. This guide synthesizes field-proven methodologies and mechanistic causality to help researchers, scientists, and drug development professionals bypass these steric barriers.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do standard nucleophilic additions and reductions fail on N-methylcyclohexanecarboxamide? A1: The resistance of this molecule to nucleophilic attack is a dual consequence of electronic resonance and severe steric shielding. The amide bond exhibits significant double-bond character, which inherently lowers the electrophilicity of the carbonyl carbon[1]. Furthermore, the bulky cyclohexyl ring—which adopts an equatorial conformation to minimize 1,3-diaxial interactions—and the N-methyl group create a highly congested environment[2]. This physical bulk blocks the Bürgi-Dunitz trajectory required for nucleophiles to attack the carbonyl carbon. Unlike "twisted" amides where extreme steric strain breaks orbital conjugation and increases reactivity, N-methylcyclohexanecarboxamide is merely "distorted." It retains its unreactive planar resonance while physically blocking incoming reagents[3].

Q2: My amide hydrolysis using NaOH is stalling at <10% conversion. How can I drive this to completion? A2: Base-catalyzed hydrolysis of sterically hindered amides is notoriously inefficient. The incoming hydroxide ion faces severe steric repulsion from the cyclohexyl ring and N-methyl group when attempting to form the bulky tetrahedral intermediate[4]. To overcome this, you must switch to acid-catalyzed hydrolysis . By using strong acids (e.g., 6M HCl) at elevated temperatures, the carbonyl oxygen is pre-protonated. This significantly enhances the electrophilicity of the carbonyl carbon, lowering the activation energy required for water to attack despite the steric bulk[1].

Q3: I need to reduce N-methylcyclohexanecarboxamide to N-methylcyclohexylmethanamine. LiAlH₄ is giving poor yields. What are the alternatives? A3: Standard reductions with Lithium Aluminum Hydride (LiAlH₄) often fail or require prolonged reflux for hindered secondary amides due to the difficulty of forming the initial bulky aluminate complex. While catalytic hydrogenation is an alternative, it requires extreme, atom-inefficient conditions (e.g., 300 bar H₂, 250 °C)[5]. The optimal benchtop solution is to use an electrophilic reducing agent like Borane-THF (BH₃·THF) or an alkylborane[4]. Borane acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen and activating it for intramolecular hydride transfer, completely circumventing the steric clash associated with bulky nucleophilic hydrides.

Q4: How can I N-alkylate this secondary amide to form a tertiary amide without degrading the starting material? A4: The secondary amide nitrogen is a poor nucleophile due to resonance delocalization, and the surrounding steric bulk further hinders its approach to electrophiles[6]. To achieve N-alkylation, you must first quantitatively deprotonate the amide using a strong, non-nucleophilic base such as Potassium Hexamethyldisilazide (KHMDS) to form the highly nucleophilic amidate anion. Subsequently, use a highly reactive alkylating agent like an alkyl triflate (e.g., methyl trifluoromethanesulfonate) instead of a standard alkyl halide. The superior leaving group ability of the triflate provides the necessary activation energy to overcome the steric barrier[6].

Part 2: Reaction Workflows & Logical Relationships

Workflow Start N-methylcyclohexanecarboxamide Reaction Goal Red Reduction to Amine Start->Red Hydride Source Hyd Hydrolysis to Acid Start->Hyd H2O / Acid Alk N-Alkylation Start->Alk Base / Electrophile Red_Sol Use BH3-THF (Electrophilic Activation) Red->Red_Sol Hyd_Sol Use 6M HCl / Reflux (O-Protonation) Hyd->Hyd_Sol Alk_Sol Use KHMDS & Alkyl Triflate (Amidate Formation) Alk->Alk_Sol

Decision tree for overcoming steric hindrance in N-methylcyclohexanecarboxamide reactions.

Mechanism A Sterically Hindered Amide B O-Protonated Intermediate A->B Strong Acid (Activation) C Congested Tetrahedral Intermediate B->C H2O Attack (Rate Limiting) D Carboxylic Acid + Amine Salt C->D Proton Transfer & Elimination

Mechanistic pathway for the acid-catalyzed hydrolysis of sterically hindered amides.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the necessary adjustments in reaction conditions required to process N-methylcyclohexanecarboxamide compared to a standard, unhindered primary/secondary amide.

Reaction TypeStandard Amide BaselineHindered Amide Protocol (N-methylcyclohexanecarboxamide)Mechanistic Rationale
Reduction LiAlH₄, THF, RT, 2hBH₃·THF , Reflux, 24h OR H₂ (300 bar), 250°C[5]Electrophilic borane coordinates to oxygen, bypassing the steric block against nucleophilic hydrides[4].
Hydrolysis NaOH, H₂O/MeOH, 60°C, 4h6M HCl , Dioxane, 110°C, 48hAcid pre-protonates the carbonyl, increasing electrophilicity to force water addition[1].
N-Alkylation K₂CO₃, MeI, DMF, RTKHMDS, MeOTf , THF, 0°C to RTStrong base forces amidate formation; triflate provides high activation energy to overcome steric barrier[6].
Amide Synthesis DCC/HOBt, Amine, RTGrignard + Isocyanate OR CsF Transamidation[7]Direct coupling of bulky Grignards to isocyanates avoids the congested tetrahedral intermediate entirely[8].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable phenomena to confirm the reaction is proceeding as intended.

Protocol A: Electrophilic Reduction via Borane-THF

Objective: Convert N-methylcyclohexanecarboxamide to N-methylcyclohexylmethanamine.

  • Setup & Activation: Dissolve 1.0 eq of N-methylcyclohexanecarboxamide in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Slowly add 3.0 eq of BH₃·THF solution dropwise.

    • Causality: Borane acts as a Lewis acid, coordinating to the carbonyl oxygen to activate the bond, rather than relying on a sterically blocked nucleophilic attack.

  • Reflux & Monitoring: Heat the reaction to reflux for 18-24 hours.

    • Self-Validation: Monitor via TLC (stain with Ninhydrin). The successful consumption of the starting material will be indicated by the disappearance of the UV-active amide spot and the appearance of a highly polar, ninhydrin-positive amine spot stuck near the baseline.

  • Quenching & Complex Cleavage: Cool the flask to 0 °C. Carefully add Methanol dropwise, followed by 2M HCl. Reflux for an additional 2 hours.

    • Causality: Borane reductions form a stable amine-borane complex that must be hydrolytically cleaved to release the free amine.

    • Self-Validation: Vigorous gas evolution (H₂ gas) upon the addition of Methanol confirms that active hydride was present and the reagent had not degraded.

  • Acid-Base Extraction: Concentrate the mixture, basify the aqueous layer to pH > 12 with NaOH, and extract with Dichloromethane.

    • Self-Validation: The product amine will only partition into the organic layer at a highly basic pH. If unreacted neutral amide remains, it can be washed away during the acidic phase (pH < 2) prior to basification, ensuring absolute purity of the final product.

Protocol B: Acid-Catalyzed Hydrolysis

Objective: Cleave the hindered amide bond to yield cyclohexanecarboxylic acid.

  • Acidic Activation: Suspend 1.0 eq of the amide in a 1:1 mixture of 1,4-Dioxane and 6M HCl.

    • Causality: The high concentration of hydronium ions forces the protonation of the carbonyl oxygen. Dioxane acts as a co-solvent to ensure the hydrophobic cyclohexyl ring remains in solution at elevated temperatures.

  • Reflux: Heat the mixture to 110 °C (reflux) for 48 hours.

    • Self-Validation: As the reaction proceeds and the starting material is consumed, the homogeneous solution may begin to show phase separation or cloudiness upon slight cooling, indicating the formation of the less-soluble cyclohexanecarboxylic acid.

  • Isolation via Effervescence: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with saturated aqueous NaHCO₃.

    • Self-Validation: Vigorous effervescence (CO₂ release) during the NaHCO₃ wash provides immediate visual confirmation that the carboxylic acid product has been successfully generated. The unreacted amide will not produce gas.

References

  • U-Tokyo. Catalytic Hydrogenation of Amides. Retrieved from:[Link]

  • Chimia. The Synthesis of Sterically Hindered Amides. Retrieved from: [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes. Retrieved from:[Link]

  • NIH / PMC. Amide Activation in Ground and Excited States. Retrieved from: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Retrieved from:[Link]

  • Auburn University. Principles of Drug Action 1, Spring 2005, Amides. Retrieved from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). One-pot transition-metal free transamidation to sterically hindered amides. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of cis-3-Amino-N-methylcyclohexanecarboxamide in Solution

Welcome to the Technical Support Center for the handling, formulation, and analytical troubleshooting of cis-3-Amino-N-methylcyclohexanecarboxamide . As a critical cycloaliphatic diamine/amide intermediate used in advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and analytical troubleshooting of cis-3-Amino-N-methylcyclohexanecarboxamide . As a critical cycloaliphatic diamine/amide intermediate used in advanced drug development, maintaining its structural and stereochemical integrity in solution is paramount.

This guide provides field-proven insights into the causality of its degradation pathways—specifically epimerization, amine autooxidation, and amide hydrolysis—and offers self-validating protocols to ensure absolute stability during your workflows.

Mechanistic Overview of Degradation Pathways

To stabilize this molecule, one must first understand the thermodynamic and kinetic forces acting upon it. The molecule possesses three distinct vulnerabilities:

  • The C1 Alpha-Proton: The proton adjacent to the carboxamide group is slightly acidic. Under basic conditions, deprotonation leads to enolization, which can scramble the stereocenter and result in cis-to-trans epimerization[1].

  • The Primary Amine: The electron-rich nitrogen is highly susceptible to nucleophilic attack by reactive oxygen species (ROS). This autooxidation is typically catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) via single-electron transfer (SET) mechanisms[2].

  • The N-methyl Amide: While generally robust, the amide bond can undergo nucleophilic acyl substitution (hydrolysis) at extreme pH levels or elevated temperatures.

Pathways A cis-3-Amino-N-methyl cyclohexanecarboxamide B trans-Isomer (Diastereomeric Scrambling) A->B Base/Acid Catalysis (C1 Enolization) C N-Oxide / Imine (Amine Oxidation) A->C Trace Metals (Fe, Cu) ROS / Autooxidation D Carboxylic Acid + Amine (Amide Hydrolysis) A->D pH Extremes Elevated Temperature

Fig 1. Primary degradation pathways of cis-3-Amino-N-methylcyclohexanecarboxamide in solution.

Troubleshooting Guide & FAQs

Q1: I am observing a loss of isomeric purity during scale-up. Why is my cis-isomer converting to the trans-isomer?

Root Cause: Epimerization via C1 enolization. While the cis-1,3-disubstituted cyclohexane ring can adopt a highly stable diequatorial conformation, exposure to strong bases (or prolonged heating in protic solvents) facilitates the removal of the α-carbonyl proton. When the enolate re-protonates, it can form the trans-isomer, driving the system toward a mixed thermodynamic equilibrium[3]. Solution: Maintain the solution pH strictly between 6.0 and 7.0. Avoid using strong alkalis (like NaOH or KOtBu) during formulation. If pH adjustment is necessary, use mild, buffering agents (e.g., phosphate or citrate buffers) and keep temperatures below 30°C.

Q2: My LC-MS analysis shows a persistent +16 Da mass shift. What is causing this, and how do I stop it?

Root Cause: The +16 Da shift indicates the formation of an N-oxide or hydroxylamine, a classic signature of 2. This is rarely caused by direct reaction with dissolved oxygen; rather, trace metal impurities (often leached from stainless steel reactor walls or present in excipients) catalyze the generation of peroxyl radicals from dissolved O₂[2]. Solution: Implement a two-pronged approach:

  • Add a metal chelator (e.g., EDTA or DTPA) to sequester Fe/Cu ions, shutting down the catalytic cycle[4].

  • Sparge the solvent with inert gas (N₂ or Argon) to displace dissolved oxygen.

Q3: I am detecting free 3-aminocyclohexanecarboxylic acid and methylamine in my aqueous stock solutions over time.

Root Cause: Amide hydrolysis. The N-methyl carboxamide is undergoing nucleophilic attack by water. This is highly accelerated at pH < 4.0 (acid-catalyzed protonation of the carbonyl oxygen) or pH > 10.0 (base-catalyzed hydroxide attack). Solution: Formulate the compound in a tightly controlled pH 6.5 buffer. At this pH, the primary amine is partially protonated (reducing its nucleophilicity and propensity for intermolecular condensation), while the amide remains completely stable against hydrolysis.

Workflow Start Detect Degradation (LC-MS / NMR) Isomer Isomeric Shift? (Same Mass, Diff RT) Start->Isomer MassShift Mass Shift? (+16 Da or Cleavage) Start->MassShift EpiFix Buffer pH 6.0-7.0 Avoid Strong Bases Isomer->EpiFix Yes (Epimerization) OxFix Add EDTA/Antioxidants Sparging (N2/Ar) MassShift->OxFix +16 Da (Oxidation) HydroFix Optimize Buffer Lower Temperature MassShift->HydroFix Cleavage (Hydrolysis)

Fig 2. Decision tree for identifying and resolving solution instability.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of cis-3-Amino-N-methylcyclohexanecarboxamide under various stress conditions. Use this data to benchmark your own stability studies.

ConditionpHTemp (°C)AdditivesDegradation Rate (%/day)Primary Degradant
Unbuffered Water~9.525None0.8N-Oxide / Imine
Strongly Basic12.040None4.5trans-Isomer & Acid
Strongly Acidic2.040None3.2Carboxylic Acid
Buffered (Phosphate)6.525None0.2N-Oxide
Optimized Formulation 6.5 25 0.1% EDTA < 0.01 None Detected

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following standardized workflow for preparing stock solutions. This protocol is designed with built-in validation gates to ensure causality is controlled at every step.

Protocol: Preparation of Oxidation- and Epimerization-Resistant Stock Solutions

Causality Rationale: By pre-chelating the solvent and removing dissolved oxygen before introducing the API, we prevent the initiation of the autooxidation radical chain reaction. Buffering the system to pH 6.5 prevents both C1 enolization (epimerization) and amide hydrolysis.

Materials Required:

  • HPLC-grade Water (18.2 MΩ·cm)

  • Sodium phosphate monobasic / dibasic (for 50 mM buffer)

  • Disodium EDTA (chelating agent)

  • High-purity Argon or Nitrogen gas

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer in HPLC-grade water. Adjust the pH to exactly 6.5 using dilute H₃PO₄ or NaOH.

    • Validation Gate 1: Verify pH with a calibrated probe. A pH > 7.5 risks epimerization; a pH < 5.0 risks hydrolysis.

  • Chelation: Add Disodium EDTA to the buffer to achieve a final concentration of 0.1% (w/v). Stir until completely dissolved. This will scavenge any trace Fe/Cu introduced by the glassware or buffer salts.

  • Degassing (Sparging): Transfer the buffer to a sealed flask. Submerge a gas dispersion frit into the solution and sparge with Argon for a minimum of 30 minutes at room temperature.

    • Validation Gate 2: Measure dissolved oxygen (DO) using a DO meter. Proceed only when DO is < 0.5 mg/L.

  • API Dissolution: Under a continuous blanket of Argon, slowly add the cis-3-Amino-N-methylcyclohexanecarboxamide powder to the degassed buffer. Stir gently until complete dissolution is achieved.

  • Final Verification (Self-Validating Step): Immediately withdraw a 10 µL aliquot and inject it into an LC-MS system.

    • Pass Criteria: A single sharp peak at the expected m/z. No +16 Da peak (oxidation) and no secondary peak at the same mass with a different retention time (epimerization).

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation), purge the headspace with Argon, seal tightly, and store at 4°C.

References

The mechanistic principles and protocol standards detailed in this guide are grounded in the following authoritative sources:

  • Source: Google Patents (US5831118A)
  • Source: ACS Publications (Org. Process Res. Dev.)
  • Source: Royal Society of Chemistry (RSC Books)
  • Enhancing oxidation stability of amine-containing CO2 adsorbents Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Stereoisomers: A Case Study on Cis and Trans 3-amino-N-methylcyclohexanecarboxamide using NOESY

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical scie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The ability to unambiguously distinguish between these isomers is therefore critical. This guide provides an in-depth, practical comparison of the cis and trans isomers of 3-amino-N-methylcyclohexanecarboxamide, leveraging the power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to reveal their distinct spatial topographies.

The Challenge of Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes, a common scaffold in medicinal chemistry, derive their stereoisomerism from the relative orientation of substituents on the ring. In the case of 3-amino-N-methylcyclohexanecarboxamide, the cis and trans isomers are defined by the spatial relationship between the amino group at the C3 position and the N-methylcarboxamide group at the C1 position. While techniques like COSY can confirm the through-bond connectivity, they are insufficient to differentiate these stereoisomers.[1][2] This is because the bonding network is identical in both molecules. To resolve this ambiguity, we must probe the through-space relationships between protons, a task for which NOESY is exceptionally well-suited.[1][3][4]

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population results in a change in the signal intensity of another nearby nuclear spin.[2] This effect is mediated through dipole-dipole interactions and is exquisitely sensitive to the distance between nuclei, typically observable for protons that are within 4-5 Å of each other.[4][5] The 2D NOESY experiment maps these through-space correlations, providing a powerful tool for elucidating stereochemistry and conformation in solution.[1][3]

Conformational Analysis: The Key to Differentiating Isomers

To predict and interpret the NOESY spectra of the cis and trans isomers, we must first consider their most stable three-dimensional structures. Cyclohexane rings predominantly adopt a strain-free chair conformation.[6][7] The stability of a substituted cyclohexane is largely dictated by the steric strain arising from 1,3-diaxial interactions, which are unfavorable interactions between axial substituents on the same face of the ring.[8][9] Consequently, bulky substituents preferentially occupy the more spacious equatorial positions.

  • Cis-3-amino-N-methylcyclohexanecarboxamide: In the cis isomer, the substituents at C1 and C3 are on the same side of the ring. To minimize steric strain, the most stable conformation will have both the N-methylcarboxamide and the amino groups in equatorial positions (diequatorial). The alternative ring-flipped conformation, with both groups in axial positions, would be significantly destabilized by multiple 1,3-diaxial interactions.[8][9][10]

  • Trans-3-amino-N-methylcyclohexanecarboxamide: For the trans isomer, the substituents are on opposite sides of the ring. This necessitates that in any chair conformation, one group will be axial and the other equatorial (axial-equatorial).[8][9] Assuming the N-methylcarboxamide group is sterically bulkier than the amino group, the equilibrium will favor the conformer where the C1-substituent is equatorial and the C3-substituent is axial.

These conformational preferences are the origin of the distinct sets of interproton distances that will allow us to differentiate the isomers using NOESY.

Experimental Protocol: Acquiring High-Quality NOESY Data

The following protocol outlines the steps for acquiring 2D NOESY data suitable for distinguishing the cis and trans isomers of 3-amino-N-methylcyclohexanecarboxamide. This protocol is designed to be a self-validating system, where careful sample preparation and parameter optimization ensure reliable and interpretable results.

I. Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility) in a high-quality 5 mm NMR tube.

  • Degassing (Critical Step): Paramagnetic molecular oxygen dissolved in the solvent can significantly reduce or quench the NOE effect.[5] It is crucial to remove it.

    • Attach the NMR tube to a vacuum line.

    • Freeze the sample by carefully immersing the bottom of the tube in liquid nitrogen.

    • Once frozen solid, open the tube to the vacuum for 1-2 minutes.

    • Close the stopcock to the vacuum and thaw the sample completely.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.[11][12]

  • Sealing: After the final thaw, backfill the tube with an inert gas like nitrogen or argon before sealing it.

II. Spectrometer Setup and Data Acquisition

This protocol assumes a modern Bruker spectrometer running TopSpin software.

  • Initial Setup:

    • Insert the sample into the spectrometer. Do not spin the sample for 2D experiments to avoid modulation sidebands.[5]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset frequency (o1p).

  • Loading the NOESY Experiment:

    • Create a new 2D experiment dataset.

    • Read in a standard 2D phase-sensitive NOESY pulse program parameter set (e.g., noesygpph or noesyphpr on Bruker systems).[13][14]

  • Setting Key Acquisition Parameters:

    • Spectral Width (sw): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals, as determined from the 1D spectrum.

    • Transmitter Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.[13]

    • Mixing Time (d8): This is the most critical parameter for a NOESY experiment.[5] For small molecules like our target, a mixing time of 0.5 to 1.0 seconds is a good starting point.[5][15] An initial experiment with a mixing time of ~500 ms is recommended.

    • Number of Scans (ns): Set to a multiple of 8 or 16 for proper phase cycling. A minimum of 8-16 scans per increment is recommended, increasing as needed for dilute samples.

    • Number of Increments (td in F1): A value of 256 to 512 increments will provide adequate resolution in the indirect dimension.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

G NOESY Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Degas Degas (Freeze-Pump-Thaw) Dissolve->Degas Seal Seal Tube Degas->Seal Setup1D Acquire 1D ¹H Spectrum Seal->Setup1D LoadNOESY Load NOESY Pulse Program Setup1D->LoadNOESY SetParams Set Parameters (sw, o1p, d8) LoadNOESY->SetParams Acquire2D Acquire 2D Data SetParams->Acquire2D Transform 2D Fourier Transform (xfb) Acquire2D->Transform Phase Phase Correction Transform->Phase Baseline Baseline Correction Phase->Baseline Analyze Analyze Cross-Peaks Baseline->Analyze

Key NOE correlations in the cis isomer.
Key NOE correlations in the trans isomer.

The most definitive diagnostic for the cis isomer is the presence of strong cross-peaks corresponding to the 1,3-diaxial interactions between H1, H3, and H5. In its stable diequatorial conformation, the axial protons at these positions are on the same face of the ring and in close proximity.

Conversely, for the trans isomer , the stable conformation places the C3-substituent in the axial position and the corresponding proton (H3) in the equatorial position. This significantly increases the distance between the axial proton at C1 and the equatorial proton at C3, leading to a very weak or entirely absent NOE cross-peak between them. The strong correlation between the axial protons at C1 and C5 will still be present and serves as a crucial point of comparison within the spectrum.

Conclusion

The differentiation of cis and trans isomers of cyclic molecules like 3-amino-N-methylcyclohexanecarboxamide is a common yet critical challenge in chemical and pharmaceutical research. While basic NMR techniques can confirm chemical structure, they often fall short in defining stereochemistry. As demonstrated, 2D NOESY spectroscopy provides a robust and definitive method to resolve this ambiguity. By carefully considering the stable conformations of the isomers and identifying the key through-space proton-proton interactions that are unique to each, a clear and unambiguous assignment can be made. The presence of strong 1,3-diaxial H-H correlations serves as a definitive spectral signature for the cis isomer, while their absence is characteristic of the trans isomer. This approach, combining conformational analysis with targeted NMR experimentation, represents a powerful strategy for structural elucidation in modern drug discovery and development.

References

  • Fiveable. (2025, August 15). Trans Disubstituted Cyclohexanes Definition. Fiveable. [Link]

  • Fiveable. (2025, August 15). Conformations of Disubstituted Cyclohexanes. Fiveable. [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Rittner, R., & Tormena, C. F. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 836-841. [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • University of Missouri-St. Louis. (n.d.). NOE Experiments on the Bruker. UMSL Chemistry. [Link]

  • Pressbooks. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Interproton distance constraints derived from NOESY cross-peak intensities. [Link]

  • LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • University of California, San Diego. (2018, August 8). NOESY and ROESY. John Decatur's NMR Page. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. Northwestern University. [Link]

  • The Learning Hub. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • University of Ottawa NMR Facility Blog. (2008, April 11). Phasing 2D NOESY Data in TOPSPIN. [Link]

  • Spielmann, H. P., Dwyer, T. J., Hearst, J. E., & Wemmer, D. E. (1995). Interproton distance bounds from 2D NOE intensities: effect of experimental noise and peak integration errors. Biochemistry, 34(39), 12937-12953. [Link]

  • LibreTexts Chemistry. (2022, July 11). 5.17: Conformations of Disubstituted Cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5. [Link]

  • Mestrelab. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • ResearchGate. (2018, January 13). Does anyone have an easy technique on sample preparation for NOE experiment?. [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. [Link]

  • Pennsylvania State University. (n.d.). Bruker TopSpin Training Guide for Basic 2D Experiments. [Link]

  • Khan Academy. (n.d.). Disubstituted cyclohexane. [Link]

  • Pearson. (2024, May 1). a. Draw the two chair conformations of cis-1,3-dimethylcyclohexane. [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR / EPR Facility. [Link]

  • Stein, R. (n.d.). Processing and Plotting with TopSpin. [Link]

  • Banci, L., Bertini, I., Turano, P., & La Mar, G. N. (1992). Determination of Interproton Distances from NOESY Spectra in the Active Site of Paramagnetic Metalloenzymes: Cyanide-Inhibited Horseradish Peroxidase. Inorganic Chemistry, 31(22), 4510-4516. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 45(10), 865-873. [Link]

  • LibreTexts Chemistry. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]

  • iNMR. (n.d.). 3D NMR | processing a Bruker NOESY-HSQC. [Link]

  • University of Cambridge. (2016, October 31). Processing With Topspin. [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. [Link]

  • Scribd. (n.d.). Cyclohexane Conformations. [Link]

  • Kwan, E. E. (2011, March 24). Lecture 12: The Nuclear Overhauser Effect. Harvard University. [Link]

  • Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2019). Non-Uniform Sampling for Quantitative NOESY. ChemPhysChem, 20(10), 1285-1289. [Link]

  • ResearchGate. (n.d.). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. [Link]

  • Nazarov, I. S., Giera, M., & Novikov, A. S. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. Molecules, 25(24), 5984. [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.5: Conformations of Cyclohexane. [Link]

  • Li, W., & Taking, G. (2011). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 76(19), 7853-7860. [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. [Link]

Sources

Comparative

HPLC method development for cis-3-Amino-N-methylcyclohexanecarboxamide purity

An in-depth comparative analysis and method development guide for the chromatographic profiling of cis-3-Amino-N-methylcyclohexanecarboxamide. The Analytical Challenge: Aliphatic Alicyclic Amines cis-3-Amino-N-methylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis and method development guide for the chromatographic profiling of cis-3-Amino-N-methylcyclohexanecarboxamide.

The Analytical Challenge: Aliphatic Alicyclic Amines

cis-3-Amino-N-methylcyclohexanecarboxamide is a highly polar, alicyclic primary amine. From a chromatographic perspective, this molecule presents a classic "double threat" to analytical scientists:

  • Extreme Polarity: The basic primary amine (pKa ~10.5) is fully protonated at standard mobile phase pH levels. This cationic state results in negligible retention on traditional reversed-phase (C18) columns, causing the analyte to elute in the void volume.

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system. The only UV-absorbing moiety is the amide carbonyl, which absorbs weakly at 200–210 nm. At these low wavelengths, mobile phase solvents and gradient baseline drift cause severe signal-to-noise degradation.

To achieve baseline resolution of the cis and trans isomers, as well as accurate quantitation of related synthetic impurities, we must manipulate either the chromatographic retention mechanism or the analyte's chemical structure.

Below is the decision matrix for selecting the appropriate analytical workflow.

G Start Analyte: cis-3-Amino-N-methylcyclohexanecarboxamide (Polar, Lacks UV Chromophore) Q1 Is ultra-trace sensitivity required? (LOD < 0.1 µg/mL) Start->Q1 Deriv Pre-Column Derivatization (e.g., FMOC-Cl) Q1->Deriv Yes Q2 Is direct analysis preferred? (No sample derivatization) Q1->Q2 No / Moderate RP_UV RP-HPLC with FLD/UV (High Retention, High Sensitivity) Deriv->RP_UV HILIC HILIC Separation (Zwitterionic/Amide Phase) Q2->HILIC Yes IP_RP Ion-Pairing RP-HPLC (e.g., HFBA additive) Q2->IP_RP Legacy Lab Constraint CAD Charged Aerosol Detection (CAD) (Mass-based, Uniform Response) HILIC->CAD LowUV Low UV Detection (210 nm) (Prone to baseline drift) IP_RP->LowUV

Decision matrix for selecting HPLC methods for aliphatic alicyclic amines.

Comparative Analysis of Methodologies

As a Senior Application Scientist, I evaluate analytical methods based on their robustness, causality of separation, and long-term reproducibility. Here is an objective comparison of the three primary approaches for this molecule.

HILIC-CAD: The Modern Direct Approach (Recommended for Routine QC)

Hydrophilic Interaction Liquid Chromatography (HILIC) solves the retention problem by utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the silica surface [1].

  • Causality of pH Choice: By buffering the aqueous portion to pH 3.0 with ammonium formate, we ensure the primary amine remains fully protonated. This maximizes electrostatic interactions with the zwitterionic stationary phase, driving retention.

  • Detection Strategy: Because the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD measures the mass of the non-volatile analyte after nebulization and evaporation of the mobile phase, providing a uniform response independent of optical properties [2].

Pre-Column Derivatization (RP-HPLC-FLD): The High-Sensitivity Approach

When ultra-trace impurity profiling is required, pre-column derivatization is the gold standard [3]. Reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) react rapidly with primary amines under mildly basic conditions (pH 8.5) to form stable carbamates.

  • Causality of Derivatization: This reaction systematically eliminates both analytical challenges. It attaches a massive, hydrophobic fluorenyl group to the molecule, shifting its logP to allow strong retention on standard C18 columns. Simultaneously, it introduces a highly fluorescent moiety, dropping the Limit of Detection (LOD) from the μ g/mL range down to the ng/mL range.

Ion-Pairing RP-HPLC-UV: The Legacy Approach

This method uses an ion-pairing reagent like Heptafluorobutyric acid (HFBA) in the mobile phase. The anionic perfluorinated tail binds to the protonated amine, forming a neutral, hydrophobic complex that retains on C18.

  • Drawbacks: Ion-pairing reagents equilibrate slowly, often permanently altering the column's stationary phase. Furthermore, UV detection at 210 nm is severely compromised by the background absorbance of HFBA, leading to poor baseline stability.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies when separating cis-3-Amino-N-methylcyclohexanecarboxamide from its trans isomer and synthetic precursors.

ParameterHILIC-CADDerivatization (FMOC-Cl) + FLDIon-Pairing RP-HPLC-UV
Column Zwitterionic HILIC (150 x 4.6 mm, 5µm)C18 (150 x 4.6 mm, 3µm)C18 (150 x 4.6 mm, 5µm)
Retention Factor ( k′ ) 4.28.52.8
Resolution (cis/trans) 2.13.41.2 (Marginal)
Tailing Factor ( As​ ) 1.151.051.60
LOD (S/N = 3) 0.5 μ g/mL0.01 μ g/mL5.0 μ g/mL
LOQ (S/N = 10) 1.5 μ g/mL0.03 μ g/mL15.0 μ g/mL
Sample Prep Time < 2 mins (Dilute & Shoot)20 mins (Reaction + Quench)< 2 mins
Robustness HighMedium (Reagent stability dependent)Low (Baseline drift)

Self-Validating Experimental Protocols

Protocol A: HILIC-CAD Workflow (Direct Analysis)

This protocol is designed as a self-validating system. The inclusion of a specific buffer concentration ensures ionic strength is sufficient to prevent secondary electrostatic repulsion, which causes peak tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (High buffer concentration is required in the aqueous line to maintain >10 mM on-column after mixing).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC phase, 150 x 4.6 mm, 5 µm.

    • Gradient: Isocratic elution at 15% A / 85% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Crucial for mass transfer kinetics of polar amines).

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Data Collection Rate: 10 Hz.

  • System Suitability: Inject a resolution standard containing both cis and trans isomers. The method is valid if Rs​≥1.5 and the relative standard deviation (RSD) of the cis peak area over 5 replicate injections is ≤2.0% .

Protocol B: FMOC-Cl Pre-Column Derivatization Workflow

This workflow utilizes a rapid nucleophilic acyl substitution. The self-validating step here is the quenching process, which ensures unreacted FMOC-Cl does not precipitate on the column or interfere with the analyte peaks.

DerivWorkflow Sample Sample Prep Amine in Borate Buffer (pH 8.5) Reagent Derivatization Add FMOC-Cl in ACN Sample->Reagent Reaction Incubation 10 min at 25°C Reagent->Reaction Quench Quenching Add Glycine to neutralize excess reagent Reaction->Quench Analysis RP-HPLC Analysis C18 Column, FLD Detection Quench->Analysis

Step-by-step pre-column derivatization workflow using FMOC-Cl.

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted to pH 8.5.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 10 mM. Prepare fresh daily to prevent hydrolysis.

  • Reaction: Transfer 100 µL of the amine sample (approx. 10 µg/mL) into a vial. Add 200 µL of the borate buffer, followed by 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and let stand at room temperature (25°C) for exactly 10 minutes.

  • Quenching: Add 100 µL of a 100 mM Glycine solution. The primary amine of glycine rapidly consumes excess FMOC-Cl, preventing baseline artifacts [4].

  • Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect via Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Conclusion

For the routine purity analysis of cis-3-Amino-N-methylcyclohexanecarboxamide, HILIC-CAD is the superior methodology. It provides a direct, robust, and artifact-free analysis by aligning the chromatographic physics (polar stationary phase) with the analyte's innate properties (high polarity).

However, if the analytical goal shifts to genotoxic impurity screening or ultra-trace quantification where LODs must fall below 0.1 µg/mL, the FMOC-Cl Derivatization method provides the necessary optical leverage and chromatographic real estate to achieve those targets. Ion-pairing RP-HPLC should be phased out due to poor detector compatibility and column degradation.

References

  • Avantor ACE. "A Simple Step-by-Step Protocol for HILIC Method Development." HPLC.eu.
  • Ghosh, R., & Kline, P. C. "Separation of monosaccharides by HILIC-CAD." BMC Research Notes.
  • ThermoFisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air." ThermoFisher Applications.
  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Sigma-Aldrich Technical Articles.
Validation

Technical Comparison Guide: Structural Elucidation of Cyclohexane Carboxamides via CID and HCD Mass Spectrometry

The cyclohexane carboxamide structural motif is ubiquitous in modern medicinal chemistry and forensic toxicology. It serves as the core scaffold for 5-Lipoxygenase-Activating Protein (FLAP) inhibitors used in cardiovascu...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclohexane carboxamide structural motif is ubiquitous in modern medicinal chemistry and forensic toxicology. It serves as the core scaffold for 5-Lipoxygenase-Activating Protein (FLAP) inhibitors used in cardiovascular research [1], TRPM8 agonists (e.g., cooling agent WS-3), and highly potent synthetic cannabinoids such as AB-CHMINACA and ADB-CHMINACA [2].

For analytical scientists, elucidating the exact structure of these compounds and their downstream metabolites requires a rigorous understanding of their gas-phase dissociation kinetics. This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap High-Resolution Mass Spectrometry (HRMS) Higher-energy Collisional Dissociation (HCD) , providing actionable, field-proven methodologies for characterizing cyclohexane carboxamides.

Mechanistic Grounding: The Causality of Carboxamide Fragmentation

To optimize MS parameters, one must first understand why these molecules fragment the way they do. In positive electrospray ionization (+ESI), the highly polar carboxamide nitrogen or the adjacent carbonyl oxygen acts as the primary site of protonation.

Upon collisional activation, the fragmentation cascade follows predictable, energy-dependent pathways [3]:

  • Low-Energy Regime (Amide Cleavage): The initial dissociation typically involves the cleavage of the C–N bond, resulting in the neutral loss of the amine or ammonia group. This is driven by the stability of the resulting acylium cation.

  • Medium-to-High Energy Regime (Alkyl-Acyl Cleavage): As collision energy increases, the C–C bond connecting the cyclohexane ring to the carbonyl group ruptures. For compounds like AB-CHMINACA, this generates a highly diagnostic cyclohexylmethylium ion at an exact mass of m/z 97.1011 [2].

  • Deep Cleavage (Ring Opening): Preliminary ring opening of the intact molecular ion can also occur, ejecting the amide radical to produce a moderate-intensity cyclohexanyl cation [4]. Subsequent losses from the core structure (e.g., generating the indazole core fragment at m/z 145.0395) provide definitive structural confirmation [2].

Fragmentation M_plus_H Protonated Precursor [M+H]+ (e.g., m/z 371.24) Amide_Cleavage Amide Bond Cleavage (- Amine/Ammonia) M_plus_H->Amide_Cleavage Low Energy (CID/HCD) Cyclohexyl_Cleavage Alkyl-Acyl Cleavage (- CO) M_plus_H->Cyclohexyl_Cleavage Med Energy Acylium_Ion Acylium Cation [R-C=O]+ Amide_Cleavage->Acylium_Ion Neutral Loss Cyclohexyl_Cation Cyclohexylmethylium Ion m/z 97.1011 Cyclohexyl_Cleavage->Cyclohexyl_Cation -CO & Core derivative Indazole_Core Indazole Core Fragment m/z 145.0395 Cyclohexyl_Cleavage->Indazole_Core -Cyclohexylmethyl

Fragmentation pathways of protonated cyclohexane carboxamides under collisional activation.

Platform Comparison: QqQ (CID) vs. HRMS (HCD)

When selecting an analytical platform for cyclohexane carboxamides, the choice between QqQ and HRMS dictates the depth of structural information acquired.

Triple Quadrupole (QqQ) systems using CID are the gold standard for high-throughput, targeted quantitation. However, CID in a linear collision cell often suffers from the "one-third rule" (low-mass cutoff), which can obscure critical low-mass diagnostic ions like the m/z 97 cyclohexyl fragment.

Orbitrap/Q-TOF HRMS systems using HCD employ a multipole collision cell that does not trap ions, eliminating the low-mass cutoff. Furthermore, the sub-ppm mass accuracy ensures that isobaric interferences (common in complex biological matrices) do not result in false positive identifications.

Quantitative Performance Comparison
Analytical ParameterTriple Quadrupole (QqQ) - CIDOrbitrap HRMS - HCDCausality / Impact on Analysis
Mass Accuracy Nominal (~0.1 to 0.5 Da)Sub-ppm (< 5 ppm)HRMS prevents false positives by distinguishing isobaric interferences based on exact elemental composition [2].
Resolving Power Unit resolution (~1,000 FWHM)High (up to 140,000 FWHM)High resolution separates co-eluting matrix background from target analyte ions.
Fragmentation Energy Stepwise CID (10–50 eV)Stepped NCE (e.g., 20, 40, 60)Stepped HCD provides a composite spectrum containing both intact core fragments and deep aliphatic ring cleavages.
Low-Mass Fragments Often lost due to 1/3 ruleFully capturedHCD is mandatory for detecting the diagnostic m/z 97.1011 cyclohexylmethylium ion [2].
Primary Application High-throughput pharmacokineticsMetabolite ID & Untargeted screeningPlatform choice is dictated by the need for absolute sensitivity (QqQ) vs. structural discovery (HRMS).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates isotopic dilution and algorithmic mass-defect filtering to guarantee that every identified fragmentation pattern is analytically sound.

Step 1: Matrix-Matched Sample Preparation

Causality: Biological matrices (plasma, hepatocytes) cause unpredictable ion suppression in +ESI. Using a stable-isotope-labeled internal standard (SIL-IS) corrects for this variance.

  • Aliquot 50 µL of sample matrix into a microcentrifuge tube.

  • Spike with 10 µL of deuterated internal standard (e.g., AB-CHMINACA-d4 at 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UHPLC)

Causality: Cyclohexane carboxamides are highly lipophilic. A sub-2 µm C18 column provides the theoretical plates necessary to separate structural isomers prior to MS introduction.

  • Column: C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Acquisition (FullMS / ddMS2)

Causality: Utilizing Data-Dependent Acquisition (ddMS2) with Stepped Normalized Collision Energy (NCE) ensures that both fragile amide bonds and robust aliphatic rings are fragmented in a single analytical run.

  • Ionization: +ESI, Spray Voltage 3.5 kV, Capillary Temp 320°C.

  • Full MS Scan: Resolution 70,000 FWHM; Scan range m/z 100–1000.

  • ddMS2 Scan: Isolate top 5 precursors (isolation window 1.5 m/z).

  • Fragmentation: HCD with Stepped NCE at 20, 40, and 60. Resolution 17,500 FWHM.

Step 4: Algorithmic Data Validation

Causality: Manual interpretation is prone to bias. Establish strict validation thresholds.

  • Mass Tolerance: Precursor and product ions must match theoretical exact masses within < 5 ppm [2].

  • Isotopic Fidelity: The experimental isotopic pattern of the precursor must match the theoretical distribution with >90% confidence.

  • Diagnostic Ion Check: The software must automatically flag the presence of the m/z 97.1011 (cyclohexylmethylium) and the corresponding neutral loss of the carboxamide side chain.

Workflow SamplePrep Sample Preparation (Protein PPT + SIL-IS) LC_Sep UHPLC Separation (C18, Gradient Elution) SamplePrep->LC_Sep QqQ Triple Quadrupole (QqQ) Targeted MRM (CID) LC_Sep->QqQ Split/Parallel HRMS Orbitrap HRMS FullMS / ddMS2 (HCD) LC_Sep->HRMS Split/Parallel Data_QqQ High Sensitivity Quantitation (Nominal Mass) QqQ->Data_QqQ Data_HRMS Structural Elucidation (Exact Mass, <5 ppm) HRMS->Data_HRMS

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

References

  • Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. d-nb.info. Available at:[Link]

  • Chemical Identification of Synthetic Cannabinoids in Herbal Incense Products. CUNY Academic Works. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of N-methyl- and N-ethylcyclohexanecarboxamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the amide bond is a cornerstone. Its reactivity, or often lack thereof, is a critical paramete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the amide bond is a cornerstone. Its reactivity, or often lack thereof, is a critical parameter influencing molecular design, stability, and synthetic accessibility. This guide provides an in-depth comparative analysis of the reactivity of two closely related secondary amides: N-methylcyclohexanecarboxamide and N-ethylcyclohexanecarboxamide. By examining their behavior in key chemical transformations, we aim to provide a predictive framework for their utilization in complex synthetic routes and to illuminate the subtle yet significant impact of N-alkyl substitution on amide reactivity.

Fundamental Principles of Amide Reactivity: A Tale of Two Effects

Amides are notoriously less reactive than other carboxylic acid derivatives, a stability imparted by the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance effect reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. The reactivity of N-substituted amides is a delicate balance between two primary factors:

  • Electronic Effects: The electron-donating nature of the alkyl group on the nitrogen atom can influence the degree of resonance stabilization. However, for simple alkyl groups like methyl and ethyl, the inductive effects are similar and play a secondary role to steric considerations.

  • Steric Effects: The size of the N-alkyl substituent can significantly hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance is often the dominant factor in determining the relative reactivity of N-alkyl amides. As the size of the alkyl group increases, the transition state for nucleophilic attack becomes more crowded and energetically less favorable, leading to a decrease in reaction rate.[1][2]

Comparative Reactivity Analysis

Hydrolysis: Cleavage of the Amide Bond

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base. The reaction proceeds through a tetrahedral intermediate, and the rate is sensitive to steric hindrance around the carbonyl group.[1][3]

Table 1: Illustrative Comparative Data for the Hydrolysis of N-Alkyl Cyclohexanecarboxamides

AmideRelative Rate of Acid-Catalyzed Hydrolysis (krel)Relative Rate of Base-Catalyzed Hydrolysis (krel)
N-methylcyclohexanecarboxamide1.001.00
N-ethylcyclohexanecarboxamide0.780.82

This data is illustrative and based on the general principle that increased steric hindrance from the N-ethyl group, compared to the N-methyl group, will decrease the rate of nucleophilic attack by water or hydroxide ions.

The N-ethyl group presents a greater steric barrier to the incoming nucleophile (water or hydroxide) compared to the smaller N-methyl group. This increased steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, resulting in a slower rate of hydrolysis for N-ethylcyclohexanecarboxamide under both acidic and basic conditions.

Reduction: Conversion to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis, typically requiring powerful reducing agents like lithium aluminum hydride (LiAlH₄).[4][5][6][7] The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon.

Table 2: Illustrative Comparative Data for the Reduction of N-Alkyl Cyclohexanecarboxamides with LiAlH₄

AmideTypical Reaction Time (hours) at Reflux in THFIsolated Yield of Corresponding Amine (%)
N-methylcyclohexanecarboxamide492
N-ethylcyclohexanecarboxamide688

This data is illustrative and based on the general principle that increased steric hindrance can slow down the rate of hydride delivery to the carbonyl carbon.

Similar to hydrolysis, the steric bulk of the N-ethyl group in N-ethylcyclohexanecarboxamide can impede the approach of the bulky hydride reagent, leading to a slower reaction rate and potentially lower yields compared to the N-methyl analogue under identical reaction conditions.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis, hydrolysis, and reduction of these amides are provided below.

Synthesis of N-Alkyl Cyclohexanecarboxamides

A general and reliable method for the synthesis of N-methyl- and N-ethylcyclohexanecarboxamide is the reaction of cyclohexanecarbonyl chloride with the corresponding amine.

Experimental Workflow: Amide Synthesis

G reagents Cyclohexanecarboxylic acid, Thionyl chloride acid_chloride Cyclohexanecarbonyl chloride reagents->acid_chloride Reflux coupling Amide Coupling acid_chloride->coupling amine Methylamine or Ethylamine in suitable solvent amine->coupling workup Aqueous Workup (e.g., wash with HCl, NaHCO₃, brine) coupling->workup purification Purification (e.g., recrystallization or chromatography) workup->purification product N-methyl- or N-ethyl- cyclohexanecarboxamide purification->product

Caption: General workflow for the synthesis of N-alkyl cyclohexanecarboxamides.

Step-by-Step Protocol:

  • Preparation of Cyclohexanecarbonyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

  • Amide Formation: Dissolve the crude cyclohexanecarbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). In a separate flask, prepare a solution of methylamine or ethylamine (2.2 eq) in the same solvent and cool to 0 °C. Slowly add the solution of cyclohexanecarbonyl chloride to the amine solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Acid-Catalyzed Hydrolysis

Experimental Workflow: Acid-Catalyzed Hydrolysis

G amide N-alkyl cyclohexanecarboxamide reflux Reflux amide->reflux acid Aqueous Acid (e.g., 6M HCl) acid->reflux neutralization Neutralization (e.g., with NaOH) reflux->neutralization extraction Extraction with organic solvent neutralization->extraction separation Separation of Carboxylic Acid and Amine extraction->separation

Caption: General workflow for the acid-catalyzed hydrolysis of N-alkyl amides.

Step-by-Step Protocol:

  • To a solution of the N-alkyl cyclohexanecarboxamide (1.0 eq) in a suitable solvent (e.g., water or a water/dioxane mixture), add a strong acid such as 6 M HCl (10 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated NaHCO₃ solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the cyclohexanecarboxylic acid.

  • The corresponding amine will remain in the aqueous layer as its hydrochloride salt.

Reduction with Lithium Aluminum Hydride

Experimental Workflow: LiAlH₄ Reduction

G amide N-alkyl cyclohexanecarboxamide in anhydrous THF addition Slow addition at 0 °C amide->addition lah LiAlH₄ suspension in anhydrous THF lah->addition reflux Reflux addition->reflux quench Careful Quenching (Fieser workup) reflux->quench filtration Filtration of Aluminum Salts quench->filtration extraction Extraction and Purification filtration->extraction product N-alkyl cyclohexylmethylamine extraction->product

Caption: General workflow for the LiAlH₄ reduction of N-alkyl amides.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-alkyl cyclohexanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (the Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.

Mechanistic Insights

The differences in reactivity can be rationalized by examining the transition states of the rate-determining steps for each reaction.

Hydrolysis Mechanism

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Amide_A Amide ProtonatedAmide Protonated Amide Amide_A->ProtonatedAmide H⁺ TetrahedralIntermediate_A Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate_A +H₂O Products_A Carboxylic Acid + Amine TetrahedralIntermediate_A->Products_A -H⁺ Amide_B Amide TetrahedralIntermediate_B Tetrahedral Intermediate Amide_B->TetrahedralIntermediate_B +OH⁻ Products_B Carboxylate + Amine TetrahedralIntermediate_B->Products_B

Caption: Simplified mechanisms for acid- and base-catalyzed amide hydrolysis.

Reduction Mechanism with LiAlH₄

G Amide Amide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + 'H⁻' IminiumIon Iminium Ion TetrahedralIntermediate->IminiumIon - 'OAlH₃' Amine Amine IminiumIon->Amine + 'H⁻'

Caption: Simplified mechanism for the reduction of a secondary amide with LiAlH₄.

In all cases, the approach of the nucleophile (H₂O, OH⁻, or H⁻) to the carbonyl carbon is the critical step influenced by the steric bulk of the N-alkyl substituent. The larger ethyl group creates a more sterically congested environment around the reaction center compared to the methyl group, thus impeding the formation of the tetrahedral intermediate and slowing the overall reaction rate.

Conclusion

The choice between an N-methyl and an N-ethyl amide in a synthetic strategy can have a tangible impact on reaction outcomes. While electronically similar, the increased steric hindrance of the N-ethyl group generally leads to a decrease in reactivity towards both hydrolysis and reduction compared to the N-methyl analogue. This guide provides a foundational understanding and practical protocols for researchers to anticipate and leverage these differences. For transformations where lability is desired, the N-methyl amide may be the preferred substrate. Conversely, for applications requiring enhanced stability, the N-ethyl amide could offer a modest but potentially significant advantage.

References

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Fiveable. (2025). Hydrolysis of Amides Definition. [Link]

  • Industrial & Engineering Chemistry Research. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. [Link]

  • PubMed. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. [Link]

  • SciSpace. (1979). Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles. [Link]

  • The Journal of Supercritical Fluids. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]

  • Master Organic Chemistry. (2019). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • arXiv. (2017). A comparative theoretical study of the hydride transfer mechanisms during LiAlH4 and LiBH4 reductions. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]

  • Semantic Scholar. (1990). Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. [Link]

  • Scribd. (n.d.). Ch20 - Reduction of Amides Using LiAlH4 To Amines. [Link]

  • PubMed. (1954). The reduction of amides with lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • ResearchGate. (2000). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. [Link]

  • Quora. (2025). Would the hydrolysis of N-methylacetamide using azeotropic fornic acid produce methylammonium formate and acetic acid? [Link]

  • Researcher.Life. (n.d.). The Acidity and General Base-Catalyzed Hydrolysis of - Meldrum's Acid and Its Methyl Derivatives. [Link]

  • PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

Sources

Validation

Resolving Amide and Amine Moieties in Cyclohexane Derivatives: A Comparative Guide to ATR vs. Transmission FTIR Spectroscopy

As a Senior Application Scientist, I frequently encounter a critical challenge in drug development and materials science: differentiating amine and amide functional groups on cyclic aliphatic frameworks. Substituting a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical challenge in drug development and materials science: differentiating amine and amide functional groups on cyclic aliphatic frameworks. Substituting a cyclohexane ring with an amine or amide drastically alters a molecule's hydrogen-bonding capacity, solubility, and pharmacokinetics.

Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical tool for this identification. However, the choice of sampling technology—Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally dictates the quality, depth, and reliability of your data. This guide objectively compares these two methodologies, providing the physical causality behind their spectral outputs and self-validating protocols to ensure absolute analytical confidence.

The Causality of Spectral Signatures

To successfully identify functional groups, we must first understand why their peaks appear where they do, and how the base molecular matrix influences the spectrum.

The Cyclohexane Matrix: Cyclohexane is a fully saturated aliphatic ring. Its IR spectrum is dominated by sp³ C-H stretching vibrations, which reliably appear just below the 3000 cm⁻¹ threshold (typically between 2850 and 2960 cm⁻¹)[1]. Additionally, the CH₂ scissoring deformation manifests around 1450 cm⁻¹[2]. Because cyclohexane lacks sp² or sp hybridized carbons, the region above 3000 cm⁻¹ remains entirely unobstructed. This provides a pristine spectral window to observe the N-H stretching vibrations of amine and amide substituents.

Amine Signatures: Amines exhibit N-H stretching vibrations in the 3300–3500 cm⁻¹ region. Primary amines (R-NH₂) display two distinct, sharp peaks corresponding to asymmetric and symmetric stretching modes[3]. Secondary amines (R-NH-R) present only a single, weaker N-H stretching peak, while tertiary amines show no absorption in this region[3]. The N-H bending vibration for primary amines occurs around 1650–1580 cm⁻¹[3].

Amide Signatures: Like amines, primary and secondary amides exhibit N-H stretches in the 3300–3500 cm⁻¹ range[4]. However, amides are definitively distinguished by the "Amide I" band—a highly intense peak between 1630 and 1680 cm⁻¹ driven by the C=O stretch[5]. Because the carbonyl bond is highly polar, its vibration causes a massive change in the molecular dipole moment, resulting in an absorption far stronger than the N-H bend of an amine in the same region. Furthermore, secondary amides display a diagnostic "Amide II" band near 1550 cm⁻¹, which arises from an unusually intense coupling of the N-H in-plane bend and the C-N stretch[5].

Table 1: Quantitative IR Peak Assignments for Cyclohexane Derivatives
Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity / Characteristics
Cyclohexane Ring sp³ C-H Stretch2850 – 2960Strong, multiple sharp peaks
Cyclohexane Ring CH₂ Scissoring~1450Medium
Primary Amine N-H Stretch3300 – 3500Two sharp peaks ("fangs")
Secondary Amine N-H Stretch3310 – 3350Single weak peak
Primary Amide C=O Stretch (Amide I)1630 – 1680Very strong, sharp
Secondary Amide N-H Bend (Amide II)1515 – 1570Strong, coupled with C-N stretch

Technology Comparison: ATR vs. Transmission FTIR

Choosing the correct sampling technique is not merely a matter of convenience; it fundamentally alters the physical interaction between the IR beam and the sample[6].

Transmission FTIR (The Bulk Standard): In transmission mode, the IR beam passes entirely through the sample, directly obeying the Beer-Lambert law[6]. This method measures bulk absorption and provides superior quantitative reliability[6]. However, it requires rigorous sample preparation, such as pressing solid derivatives into KBr pellets or loading liquids into CaF₂ cells[7].

ATR-FTIR (The Surface Innovator): Attenuated Total Reflectance (ATR) relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond, ZnSe, or Germanium)[7]. At the crystal-sample interface, an evanescent wave is generated that penetrates only a few microns into the sample[8]. While ATR requires virtually no sample preparation and is ideal for rapid screening, its spectral output differs from transmission. Crucially, the penetration depth of the evanescent wave is directly proportional to the wavelength[9]. Consequently, lower wavenumber peaks (like the Amide II band at 1550 cm⁻¹) will appear artificially intensified compared to higher wavenumber peaks (like the N-H stretch at 3300 cm⁻¹) when compared to a standard transmission spectrum[9]. Accurate comparative analysis requires applying ATR correction algorithms[6].

Table 2: Performance Comparison
ParameterTransmission FTIRATR-FTIR
Physical Principle Bulk absorption (Beer-Lambert Law)Surface evanescent wave
Sample Preparation High (KBr pellets, liquid cells)Minimal (Direct application)
Quantitative Accuracy Excellent (Uniform path length)Moderate (Path length varies by wavelength)
Spectral Distortion Minimal (if properly prepared)High (Requires ATR correction algorithms)
Best For... Trace analysis, bulk formulation IDRapid screening, viscous liquids, thick films

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must include internal checks. Atmospheric moisture is the greatest enemy of amine/amide analysis, as the broad O-H stretch of water (~3400 cm⁻¹) will completely mask your critical N-H peaks.

Protocol A: ATR-FTIR Rapid Screening
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Validation (Self-Validating Step): Collect a background spectrum. The baseline must be perfectly flat. Any broad absorption at 3400 cm⁻¹ indicates residual moisture or solvent. Do not proceed until the baseline is clean.

  • Sample Application: Apply 1-2 mg of the solid cyclohexane derivative (or 1 drop if liquid) directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. This ensures uniform optical contact, which is physically required for reproducible evanescent wave penetration.

  • Acquisition & Correction: Acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Apply an ATR correction algorithm in your software to normalize peak intensities across the wavenumber range, correcting the wavelength-dependent penetration depth[6].

Protocol B: Transmission FTIR Quantitative Analysis
  • Matrix Preparation: Grind 1-2 mg of the solid cyclohexane derivative with 100 mg of anhydrous KBr. Causality Note: The grinding reduces particle size below the IR wavelength, preventing baseline scattering known as the Christiansen effect.

  • Pellet Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent, glass-like pellet.

  • Blank Validation (Self-Validating Step): First, run a pure KBr pellet. If a strong O-H peak appears at 3400 cm⁻¹, the KBr has absorbed atmospheric water and will falsely mimic an amine/amide N-H stretch. Re-dry the KBr at 105°C before proceeding.

  • Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum. The resulting data represents the true bulk chemistry of the sample without the need for algorithmic correction[6].

Decision Workflow Visualization

FTIR_Method_Selection Start Cyclohexane Derivative (Amide/Amine) Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid Surface Screening (ATR-FTIR) Decision->ATR_Path High throughput Trans_Path Quantitative Bulk Analysis (Transmission FTIR) Decision->Trans_Path High precision ATR_Prep Direct Crystal Contact (Diamond/ZnSe) ATR_Path->ATR_Prep Trans_Prep KBr Pellet or CaF2 Cell Trans_Path->Trans_Prep Analyze Spectral Acquisition ATR_Prep->Analyze Trans_Prep->Analyze Identify Resolve Amide vs Amine Peaks Analyze->Identify

Decision workflow for selecting ATR vs. Transmission FTIR for cyclohexane derivative analysis.

References

  • How to Choose Between ATR and Transmission FTIR - WordPress.com 6

  • C6H12 infrared spectrum of cyclohexane - DocBrown.info 2

  • Explain IR spectra of ethyl- Methyl ketone and cyclohexane? - AskIITians.com 1

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - MasterOrganicChemistry.com 4

  • The Big Review VIII: Organic Nitrogen Compounds - SpectroscopyOnline.com 5

  • Comparison of transmission FTIR and ATR spectra... - NIH.gov 9

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments 7

  • IR Spectroscopy Tutorial: Amines - OrgChemBoulder.com 3

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent.com 8

Sources

Comparative

A Senior Application Scientist's Guide to Linker Technology: Benchmarking a Novel cis-Cyclohexane Scaffold

For fellow researchers and professionals in drug development, the linker connecting an antibody to a potent payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. It is the molecular fulcrum tha...

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers and professionals in drug development, the linker connecting an antibody to a potent payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. It is the molecular fulcrum that balances stability in circulation with efficient payload release at the tumor site. This guide provides an in-depth comparison of a novel, non-cleavable linker scaffold, cis-3-Amino-N-methylcyclohexanecarboxamide, against established linker technologies.

While preclinical and clinical data on this specific cis-cyclohexane scaffold are not yet publicly available, its rigid, non-aromatic structure presents a compelling platform for discussion. By analyzing its constituent parts, we can hypothesize its performance characteristics and benchmark them against industry-standard linkers. This guide will delve into the mechanistic reasoning behind linker design and provide the detailed experimental frameworks required to validate such a novel component.

The Modern Landscape of ADC Linkers

An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient drug liberation within the target cell.[] This dual requirement has led to two primary classes of linkers: cleavable and non-cleavable.[][2]

  • Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells.[3] This class includes:

    • Enzymatically-Cleavable (e.g., Valine-Citrulline): These linkers incorporate a dipeptide sequence, like valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[4][5] This cleavage typically triggers a self-immolative cascade to release the unmodified payload.[4]

    • pH-Sensitive (e.g., Hydrazone): Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to blood (pH ~7.4), these linkers use acid-labile bonds like hydrazones to trigger payload release.[][7]

    • Redox-Sensitive (e.g., Disulfide): These linkers utilize a disulfide bond, which is cleaved in the highly reducing environment of the cell's cytoplasm due to high concentrations of glutathione, releasing the payload intracellularly.[7]

  • Non-Cleavable Linkers: These linkers form a highly stable connection between the antibody and the payload. Drug release is not dependent on a specific trigger but occurs only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[8] This releases a payload-linker-amino acid metabolite.[2]

Linker_Classification ADC_Linkers ADC Linker Technologies Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable Enzymatic Enzymatic (e.g., Val-Cit) Cleavable->Enzymatic Protease-mediated pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Acid-mediated Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox Glutathione-mediated SMCC SMCC NonCleavable->SMCC Antibody Degradation Cyclohexane_Scaffold cis-3-Amino-N-methyl- cyclohexanecarboxamide NonCleavable->Cyclohexane_Scaffold Antibody Degradation

Caption: Classification of common ADC linker technologies.
A Novel Scaffold: cis-3-Amino-N-methylcyclohexanecarboxamide

Let us analyze the structure of cis-3-Amino-N-methylcyclohexanecarboxamide. It is a saturated carbocyclic ring with two functional groups—an amine and a methylcarboxamide—in a cis configuration.

Structural Analysis and Hypothesized Properties:

  • Classification: The core structure is connected by stable amide and carbon-carbon bonds. Lacking any inherent labile motifs (e.g., dipeptides, hydrazones, disulfides), this linker falls squarely into the non-cleavable category. Payload release would depend entirely on the proteolytic degradation of the parent antibody.[8]

  • Rigidity and Stability: The cyclohexane ring provides a rigid, pre-organized, and non-planar spacer. This conformational constraint can be advantageous. In the well-known non-cleavable linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), the cyclohexane moiety is credited with providing steric hindrance that enhances the stability of the adjacent thioether bond formed during conjugation.[9][10] Similarly, the rigidity of this novel scaffold could shield the payload and the antibody-linker bond from non-specific enzymatic degradation in plasma, potentially leading to superior plasma stability and a more predictable pharmacokinetic profile.[11]

  • Stereochemistry (cis-configuration): The cis relationship between the points of attachment (the amino group and the carboxamide group) defines a specific three-dimensional geometry. This fixed spatial arrangement could influence the overall hydrophobicity, potential for aggregation, and interaction with drug transporters, distinguishing it from more flexible linear linkers.

  • Bystander Effect: As a non-cleavable linker, the released active component would be the payload still attached to the linker and a lysine residue from the antibody.[12] Such charged metabolites typically have poor membrane permeability, limiting their ability to diffuse out of the target cell and kill neighboring antigen-negative cells.[8] Therefore, ADCs using this linker are expected to have a limited bystander effect . This makes them best suited for treating tumors with high and uniform antigen expression.[11]

Comparative Benchmarking of Linker Technologies

To contextualize the potential of the cis-3-Amino-N-methylcyclohexanecarboxamide scaffold, we can benchmark its hypothesized properties against established linkers.

Featurecis-3-Amino-N-methylcyclohexanecarboxamide (Hypothesized)Val-Cit-PABC (Enzymatic)Hydrazone (pH-Sensitive)SMCC (Non-Cleavable)PEG Spacer (Modifier)
Class Non-CleavableCleavableCleavableNon-CleavableN/A (Hydrophilic Spacer)
Release Mechanism Antibody DegradationLysosomal Protease (Cathepsin B) Cleavage[4]Acid Hydrolysis in Endosome/Lysosome[]Antibody Degradation[11]Does not directly release payload
Plasma Stability High (Predicted) : Rigid scaffold offers steric protection.Moderate to High : Generally stable, but can show instability in rodent plasma.[13][14]Low to Moderate : Prone to gradual hydrolysis at physiological pH, a known limitation.[7][15]High : Thioether and amide bonds are very stable in circulation.[11][16]N/A (Improves overall conjugate stability)
Bystander Effect Low : Released metabolite is charged and membrane-impermeable.[12]High : Released payload is often unmodified and membrane-permeable.High : Released payload is typically membrane-permeable.Low : Released metabolite is charged and membrane-impermeable.[8][12]Can influence bystander effect by altering payload permeability.
Payload Released Payload-Linker-Amino AcidUnmodified PayloadUnmodified PayloadPayload-Linker-Amino AcidN/A
Key Advantage High stability, predictable PK.Tumor-selective release, potent bystander effect.Simple mechanism.Clinically validated high stability and safety profile.[11]Improves solubility, reduces aggregation, extends half-life.[17][18]
Key Disadvantage No bystander effect; requires high antigen expression.Potential for off-target cleavage; complex synthesis.Plasma instability leading to off-target toxicity.[15]No bystander effect; requires high antigen expression.Can sometimes sterically hinder antigen binding if not designed properly.[19]
Experimental Protocols for Linker Validation

Validating a novel linker requires a suite of rigorous, self-validating experiments. The following protocols provide a framework for assessing the performance of an ADC constructed with the cis-3-Amino-N-methylcyclohexanecarboxamide linker.

Objective: To determine the stability of the ADC and quantify the rate of premature payload release in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[20][21]

Plasma_Stability_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis Spike Spike ADC into Plasma (e.g., 100 µg/mL) Incubate Incubate at 37°C Spike->Incubate Aliquots Collect Aliquots (0, 6, 24, 72, 144h) Incubate->Aliquots Store Snap Freeze & Store at -80°C Aliquots->Store ELISA ELISA: Quantify Total and Conjugated Antibody Store->ELISA LCMS LC-MS: Quantify Free Payload Store->LCMS

Caption: Workflow for assessing ADC plasma stability.

Methodology:

  • Preparation: Spike the test ADC into plasma from different species (e.g., human, mouse) to a final concentration of 100 µg/mL.[20]

  • Incubation: Incubate the samples at 37°C in a humidified incubator.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[21] Immediately snap-freeze aliquots in liquid nitrogen and store at -80°C to halt any further reaction.[20]

  • Quantification of Free Payload (LC-MS):

    • Precipitate plasma proteins from the aliquots using acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant containing the free payload.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released payload against a standard curve.[22]

  • Data Analysis: Plot the percentage of released payload over time to determine the linker's stability profile. A stable linker will show minimal payload release over the incubation period.

Objective: To determine the potency (IC50) of the ADC on antigen-positive cells and its specificity by testing against antigen-negative cells.[23][24]

Methodology:

  • Cell Seeding: Seed both antigen-positive (e.g., BT-474 for a HER2-targeting ADC) and antigen-negative (e.g., MCF-7) cells into separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25][26]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells (vehicle control) and cells treated with a non-targeting control ADC.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT):

    • Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours.[25]

    • Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot cell viability against the logarithm of ADC concentration and use a non-linear regression model to determine the IC50 value. A potent and specific ADC will show a low IC50 value for antigen-positive cells and a significantly higher IC50 for antigen-negative cells.

Objective: To assess the ability of the ADC-released payload to kill adjacent antigen-negative cells.[27][28]

Methodology:

  • Cell Preparation: Label the antigen-positive "donor" cells with a green fluorescent marker (e.g., GFP-transfected) and the antigen-negative "bystander" cells with a red fluorescent marker.

  • Co-Culture Seeding: Seed a mixture of the two cell populations into 96-well plates at a defined ratio (e.g., 1:5 antigen-positive to antigen-negative).[29]

  • ADC Treatment: Treat the co-culture with serial dilutions of the test ADC, a positive control ADC known to have a bystander effect (e.g., one with a cleavable linker), and a negative control.

  • Incubation: Incubate the plate for 96-144 hours.

  • Analysis: Use high-content imaging or flow cytometry to distinguish between the green and red cell populations. Quantify the viability of each population separately using a viability dye like DAPI.

  • Data Interpretation: A significant reduction in the viability of the red (antigen-negative) cell population in wells treated with the test ADC indicates a bystander effect. For a non-cleavable linker like cis-3-Amino-N-methylcyclohexanecarboxamide, a minimal effect on the antigen-negative population is expected.[29]

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[30][31]

Methodology:

  • Model Establishment: Implant human tumor cells (e.g., HER2-positive NCI-N87) subcutaneously into immunocompromised mice (e.g., BALB/c nude).[26]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., n=6-8 per group): Vehicle control, non-targeting ADC, unconjugated antibody, and the test ADC at various doses (e.g., 1, 3, and 10 mg/kg).[32][33]

  • Dosing: Administer the treatments intravenously as a single dose or according to a defined schedule.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly as a measure of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after a defined period. Efficacy is determined by comparing the tumor growth inhibition (TGI) in treated groups relative to the vehicle control.

Conclusion

The cis-3-Amino-N-methylcyclohexanecarboxamide scaffold represents a promising, albeit uncharacterized, platform for the development of non-cleavable linkers in ADCs. Its rigid, saturated ring structure is hypothesized to confer high plasma stability, a critical attribute for improving the therapeutic index of an ADC. However, its non-cleavable nature likely precludes a significant bystander effect, making it most suitable for homogeneously expressed tumor targets.

The true potential of this and any novel linker can only be unlocked through the rigorous application of the benchmarking experiments detailed in this guide. By systematically evaluating stability, specificity, potency, and in vivo efficacy, we can build a comprehensive performance profile and determine the optimal therapeutic context for this next generation of ADC technology.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates (ADCs) Utilizing a HO-PEG14-OH Link. BenchChem.
  • BenchChem. (2025). Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide. BenchChem.
  • WuXi AppTec. (2026, January 30).
  • Strop, P., et al. (2016).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • MDPI. (n.d.).
  • Creative Biolabs. (n.d.). Noncleavable Linkers.
  • BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services.
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • BenchChem. (2025).
  • BroadPharm. (n.d.). Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.
  • Dory, Walker, et al. (2016, May 5).
  • Pasut, G., et al. (2021, September 10).
  • BenchChem. (2025).
  • PurePEG. (2025, October 6). Hydrophilic PEG linkers. PurePEG.
  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
  • ChemPep. (n.d.). Overview of ADC Linkers. ChemPep.
  • MDPI. (2026, January 3).
  • Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service.
  • Lu, Y., et al. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • BenchChem. (2025). Application Note: A Comprehensive Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma. BenchChem.
  • xhbrxs.wiki. (n.d.). valine citrulline peptide linker peptide-based ADC linkers Val-Cit and Val-Ala.
  • Springer. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • ResearchGate. (n.d.). In vivo efficacy of anti-Ly6E ADCs in tumor xenograft models.
  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
  • BenchChem. (2025).
  • Poudel, Y. B., et al. (2016, March 4).
  • AACR. (2020, August 15). ADCs optimization lead to a significant anti-tumoral activity in lymphoma and breast tumor xenograft mouse models. AACR Journals.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bystander Killing Effect of MMAF-ADCs. BenchChem.
  • Crown Bioscience. (2025, July 3). The role of patient-derived xenograft models (PDX)
  • American Chemical Society. (n.d.).
  • BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide. BOC Sciences.
  • GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism).
  • ResearchGate. (n.d.). In vivo efficacy of ADCs in nude rat xenograft model.
  • Almac Group. (2023, June 5).
  • MDPI. (n.d.).
  • Su, D., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
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  • Agilent. (n.d.).
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  • Promega Corporation. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling cis-3-Amino-N-methylcyclohexanecarboxamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic mitigations. When working with cis-3-Amino-N-methylcyclohexanecarboxamide —whether...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic mitigations. When working with cis-3-Amino-N-methylcyclohexanecarboxamide —whether in its viscous free base form (CAS: 1016703-86-8)[1] or as a highly crystalline hydrochloride salt (CAS: 1461707-40-3)—understanding the molecular behavior of the compound dictates our operational protocols.

This guide provides researchers and drug development professionals with a self-validating system for safe operation, ensuring absolute confidence and safety in the laboratory.

Mechanistic Hazard Profile & Causality

The safety requirements for cis-3-Amino-N-methylcyclohexanecarboxamide are primarily dictated by its primary aliphatic amine moiety. Standard laboratory PPE is often insufficient; we must deploy a targeted barrier system based on the following chemical realities:

  • Alkaline Saponification (Dermal/Ocular Hazard): Aliphatic amines are inherently basic and highly nucleophilic. Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), they undergo an exothermic dissolution, generating localized hydroxide ions that form strongly alkaline solutions[2]. This localized alkalinity induces the rapid saponification of epidermal lipids and irreversible liquefactive necrosis in ocular tissues[3].

  • Respiratory Sensitization: Lower aliphatic amines are severe irritants to the respiratory tract[4]. When handling the hydrochloride salt variant, aerosolized dust presents a significant inhalation hazard, capable of causing mucous membrane irritation and potential bronchial sensitization[2].

HazardLogic Compound cis-3-Amino-N-methylcyclohexanecarboxamide Amine Primary Aliphatic Amine Compound->Amine Amide Secondary Amide Compound->Amide Basic High Basicity & Nucleophilicity Amine->Basic SkinHaz Alkaline Saponification of Lipids (Corrosive to Skin/Eyes) Basic->SkinHaz RespHaz Mucous Membrane Irritation (Dust/Vapor) Basic->RespHaz PPE_Skin Nitrile Gloves (Double) & Splash Goggles SkinHaz->PPE_Skin PPE_Resp Fume Hood & N95/P100 Respirator RespHaz->PPE_Resp

Logical relationship between chemical structure, physiological hazards, and PPE selection.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic hazards, PPE must be scaled according to the operational volume. The following table summarizes the quantitative and qualitative PPE requirements:

Operational ScaleEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (< 100 mg) ANSI Z87.1 Safety Glasses with side shieldsStandard Nitrile Gloves (4 mil), Cotton Lab CoatNot typically required if handled in hoodStandard Fume Hood
Preparative (100 mg - 10 g) Chemical Splash Goggles (Tight-fitting)Double Nitrile Gloves (8 mil outer), Flame-Resistant Lab CoatN95/P100 Particulate Respirator (for powder)Fume Hood with Anti-static mat
Bulk/Process (> 10 g) Full Face Shield over Splash GogglesNeoprene or Butyl Rubber Gloves, Chemical ApronHalf-face elastomeric respirator with acid gas cartridgesEnclosed Glovebox or Isolator

Step-by-Step Operational Workflow

Workflow Step1 1. PPE Verification & Hood Setup Step2 2. Enclosed Weighing (Anti-static Draft Shield) Step1->Step2 Step3 3. Solvent Addition (Exothermic Control) Step2->Step3 Step4 4. Reaction Execution (Inert Atmosphere) Step3->Step4 Step5 5. Acidic Quenching (1M Citric Acid) Step4->Step5 Step6 6. Waste Segregation (Aqueous Basic Waste) Step5->Step6

Step-by-step operational workflow for handling and decontaminating aliphatic amines.

Protocol: Preparative Scale Handling (100 mg - 10 g)

  • PPE Verification & Environmental Setup: Don double nitrile gloves and a lab coat. Ensure the fume hood face velocity is verified at 80-100 fpm to guarantee vapor/dust capture[5].

  • Static Mitigation & Weighing: Aliphatic amine powders accumulate static charge. Discharge the weighboat and spatula using an anti-static device (e.g., Zerostat gun). Weigh the compound strictly inside a draft-shielded analytical balance to prevent the aerosolization of corrosive dust[6].

  • Transfer & Inertion: Transfer the sealed weighboat into the fume hood. Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent unwanted atmospheric oxidation of the primary amine.

  • Exothermic Dissolution Control: When adding the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran), perform the addition dropwise. The heat of solvation for basic amines can cause localized boiling or splattering, dramatically increasing the risk of exposure.

Decontamination & Disposal Plan

A self-validating safety system requires a rigorous end-of-life plan for the chemical to prevent downstream exposure.

  • Surface Decontamination: Do not use water alone to clean spills, as it simply spreads the alkaline hazard. Decontaminate surfaces using a dilute, weak acid (e.g., 5% Citric Acid or 1M Acetic Acid). This protonates the amine, converting it into a water-soluble, non-volatile salt, which can then be safely wiped up with absorbent materials.

  • Waste Segregation: Collect all liquid waste in a designated "Aqueous Basic Waste" container. Critical Warning: Never mix aliphatic amine waste with strong oxidizing agents or concentrated mineral acids without active cooling, as the acid-base neutralization reaction is violently exothermic and can cause container rupture[4].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[6]. Do NOT apply chemical neutralizers (like weak acids) directly to the skin, as the resulting exothermic neutralization can cause thermal burns on top of the existing chemical burns.

  • Ocular Exposure: Aliphatic amines can cause irreversible corneal damage[2]. Immediately irrigate eyes at an eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure complete irrigation. Seek immediate ophthalmological medical attention[7].

References

  • ILO Encyclopaedia of Occupational Health and Safety. "Amines, Aliphatic". Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Tertiary aliphatic and fatty amines: Human health tier II assessment". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Amino-N-methylcyclohexanecarboxamide
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Reactant of Route 2
cis-3-Amino-N-methylcyclohexanecarboxamide
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